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Core Science & Biosynthesis

Foundational

N'-hydroxy-1H-imidazole-2-carboximidamide: Structural Dynamics, Physicochemical Properties, and Synthetic Methodologies

Executive Summary For researchers and drug development professionals, heterocyclic building blocks form the cornerstone of rational drug design and advanced materials synthesis. N'-hydroxy-1H-imidazole-2-carboximidamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, heterocyclic building blocks form the cornerstone of rational drug design and advanced materials synthesis. N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a highly specialized molecule that synergizes the robust coordination chemistry of an imidazole core with the reactive potential of an amidoxime moiety. This technical whitepaper explores the physicochemical properties, mechanistic pathways, and field-proven synthetic protocols required to isolate and utilize this compound effectively.

Molecular Architecture and Quantitative Data

The structural framework of N'-hydroxy-1H-imidazole-2-carboximidamide consists of a 5-membered planar 1H-imidazole ring substituted at the C2 position with an amidoxime group (-C(=NOH)NH₂).

The imidazole core is amphoteric, acting as both an acid and a strong base (pKaH ~7.1) due to its amidine-like resonance, which allows both nitrogen atoms to participate equally in charge accommodation. The addition of the amidoxime functional group introduces a site for strong hydrogen bonding and metal chelation, making it a privileged structure for coordination chemistry and prodrug development[1].

Table 1: Physicochemical Properties Summary
PropertyQuantitative Value / Descriptor
Chemical Name N'-hydroxy-1H-imidazole-2-carboximidamide
CAS Registry Number 915229-83-3
Molecular Formula C₄H₆N₄O[2]
Molecular Weight 126.12 g/mol (Exact: 126.1166 g/mol ),[2]
Core Scaffold 1H-imidazole (Amphoteric, Aromatic)
Functional Group Amidoxime (N-hydroxylated amidine)[1]
Ligand Efficiency High (Low molecular weight enables high atom economy in drug design)

Mechanistic Pathways of Amidoxime Formation

The synthesis of the amidoxime moiety typically proceeds via the nucleophilic addition of hydroxylamine to a nitrile precursor[1]. Understanding the causality of this electron flow is critical for optimizing reaction conditions and preventing the degradation of the sensitive imidazole ring.

The electrophilic carbon of the nitrile group (-C≡N) is attacked by the lone pair of the free hydroxylamine nitrogen. This forms an unstable tetrahedral intermediate, which rapidly undergoes proton transfer (tautomerization) to resolve into the thermodynamically stable amidoxime.

Mechanism N1 Nitrile Group (-C≡N) Electrophilic Carbon N2 Nucleophilic Attack by Free NH2OH N1->N2 Base liberation N3 Tetrahedral Intermediate (Unstable) N2->N3 C-N bond formation N4 Proton Transfer (Tautomerization) N3->N4 Solvent mediation N5 Amidoxime (-C(=NOH)NH2) Stable Product N4->N5 Thermodynamic sink

Mechanistic pathway of nucleophilic addition forming the amidoxime functional group.

Experimental Protocol: Synthesis and Self-Validation

As a Senior Application Scientist, it is imperative to design workflows that are not only high-yielding but also self-validating. The following protocol details the conversion of 1H-imidazole-2-carbonitrile to N'-hydroxy-1H-imidazole-2-carboximidamide.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 1H-imidazole-2-carbonitrile in absolute ethanol.

    • Causality: Ethanol is selected because it effectively solubilizes both the organic nitrile and the highly polar hydroxylamine reagents, while its boiling point (78°C) provides the exact thermal energy required to drive the reaction without causing thermal decomposition of the imidazole core[1].

  • Base Liberation: Add 2.0 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 2.0 equivalents of sodium carbonate (Na₂CO₃) to the stirring solution[1].

    • Causality: Hydroxylamine is commercially supplied as a hydrochloride salt to prevent explosive degradation. Na₂CO₃ acts as a mild, non-nucleophilic base to neutralize the HCl, liberating the free, nucleophilic hydroxylamine base in situ.

  • Reflux & Self-Validation: Heat the reaction mixture to reflux for 9 to 18 hours[1].

    • Self-Validating System: The reaction must be continuously monitored via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1 v/v) mobile phase[1]. The system validates its own progression: the starting material (nitrile) has a higher Rf value. As the reaction proceeds, this spot will disappear, replaced by a new, distinct spot with a significantly lower Rf value, corresponding to the highly polar amidoxime product.

  • Workup & Isolation: Cool the mixture to room temperature. Filter off the insoluble inorganic salts (NaCl and unreacted Na₂CO₃). Concentrate the filtrate under reduced pressure to yield the crude product, which can be recrystallized from hot ethanol to achieve >95% purity.

SynthesisWorkflow A 1H-imidazole-2-carbonitrile (Electrophile) C Reflux in Ethanol (70-80°C, 9-18h) A->C B NH2OH·HCl + Na2CO3 (Nucleophile Source) B->C D TLC Monitoring (Self-Validation) C->D Track Rf change E N'-hydroxy-1H-imidazole- 2-carboximidamide D->E Isolation & Purify

Workflow for the synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide from nitrile precursors.

Applications in Coordination and Medicinal Chemistry

The synthesized N'-hydroxy-1H-imidazole-2-carboximidamide serves dual purposes in advanced chemical applications:

  • Prodrug Development: Amidoximes are widely utilized in medicinal chemistry as prodrugs for amidines. They exhibit superior oral bioavailability and membrane permeability compared to their highly basic amidine counterparts, undergoing in vivo reduction to release the active therapeutic agent[1].

  • Coordination Chemistry: The bidentate nature of the imidazole nitrogen and the amidoxime oxygen/nitrogen makes this molecule an exceptional ligand. Research into related N-hydroxy-1-methyl-1H-imidazole-2-carboximidamide derivatives demonstrates their ability to form highly stable, complex coordination modes with transition metals like Silver (Ag). In these complexes, weak intramolecular interactions dictate the final coordination geometry and nuclearity, allowing for the precise tuning of material properties[3].

References

  • 915229-83-3 | N'-hydroxy-1H-imidazole-2 ... - Chemikart, chemikart.com,

  • N'-Hydroxy-1H-imidazole-2-carboximidamide | Sapphire Bioscience, sapphirebioscience.com, 2

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC, nih.gov,

  • Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC, nih.gov, 1

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis | Crystal Growth & Design - ACS Publications, acs.org, 3

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Exploratory

Dabrafenib: A Technical Guide for Researchers and Drug Development Professionals

Introduction Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of several cancers, most notably metastat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of several cancers, most notably metastatic melanoma.[1][2][3] This guide provides an in-depth overview of the physical and chemical properties of Dabrafenib and its commonly used mesylate salt (CAS 1195768-06-9), offering critical insights for researchers and professionals engaged in drug discovery and development.[4] Understanding these fundamental characteristics is paramount for the design of robust experimental protocols and the interpretation of preclinical and clinical data. Dabrafenib's mechanism of action involves the targeted inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway, a cornerstone of cancer cell proliferation and survival.[3]

Physicochemical Properties of Dabrafenib and its Mesylate Salt

A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile. The data presented below has been compiled from various authoritative sources to provide a comprehensive reference.

PropertyValueSource(s)
Chemical Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[5]
CAS Number 1195765-45-7 (free base), 1195768-06-9 (mesylate salt)[4][6]
Molecular Formula C23H20F3N5O2S2 (free base), C24H24F3N5O5S3 (mesylate salt)[4][7]
Molecular Weight 519.56 g/mol (free base), 615.7 g/mol (mesylate salt)[2][4][6]
Appearance White to slightly colored solid[1][5][8][1][5][8]
Melting Point >234°C (decomposes)[1]
Solubility Soluble in DMSO (at 30 mg/ml) and ethanol (at 1 mg/ml with slight warming).[7] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[5][8][5][7][8]
pKa 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)[5][8]
LogP 2.9[5]
Storage Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months.[7][7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[5] Its primary therapeutic efficacy stems from its high selectivity for mutated forms of the BRAF protein, particularly the V600E, V600K, and V600D mutations.[2][5] These mutations lead to constitutive activation of the BRAF kinase, which in turn perpetually stimulates the downstream MAPK signaling pathway (also known as the RAS/RAF/MEK/ERK pathway).[5] This aberrant signaling cascade promotes uncontrolled cell proliferation and survival, hallmarks of cancer.

By binding to the ATP-binding domain of mutant BRAF, Dabrafenib effectively blocks its kinase activity, thereby inhibiting the phosphorylation of downstream targets MEK1 and MEK2.[2] This leads to a downstream suppression of ERK phosphorylation and a subsequent reduction in the expression of proteins involved in cell cycle progression and survival. The potent and selective inhibition of mutant BRAF by Dabrafenib is quantified by its low half-maximal inhibitory concentrations (IC50) against these mutated kinases.

IC50 Values for Dabrafenib Against Various Kinases:

KinaseIC50 (nM)Source(s)
BRAF V600E0.6 - 0.8[2][5][9]
BRAF V600K0.5[5][7]
BRAF V600D1.84[5]
Wild-type BRAF3.2 - 5.2[5][7][9]
c-RAF5.0 - 6.3[7][9]

The following diagram illustrates the mechanism of action of Dabrafenib within the MAPK signaling pathway.

MAPK_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_mutant Mutant BRAF (V600E/K) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation caption Figure 1. Mechanism of action of Dabrafenib in the MAPK pathway. Cell_Proliferation_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Dabrafenib Stock in DMSO Serial_Dilution Prepare Dabrafenib Serial Dilutions Stock_Solution->Serial_Dilution Cell_Culture Culture A375 Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Dabrafenib Incubate_24h->Treat_Cells Serial_Dilution->Treat_Cells Incubate_72h Incubate 72h Treat_Cells->Incubate_72h Add_Reagent Add Cell Proliferation Reagent Incubate_72h->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 caption Figure 2. Workflow for determining the IC50 of Dabrafenib.

Caption: A stepwise workflow for the in vitro cell proliferation assay.

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. Its well-defined physicochemical properties and highly specific mechanism of action make it an indispensable tool for both clinical applications and fundamental research. This guide provides a comprehensive technical overview to support scientists and researchers in their endeavors to further understand and combat cancers driven by the MAPK pathway.

References

  • Vertex AI Search. (2015, March 19). Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase | New Drug Approvals.
  • Cayman Chemical. (2025, November 20). Dabrafenib (mesylate).
  • Therapeutic Goods Administration (TGA). (2014, January 9). Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate.
  • PubChem. (n.d.). Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822.
  • ChemicalBook. (2026, March 14). Dabrafenib Mesylate | 1195768-06-9.
  • APExBIO. (n.d.). Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor.
  • Cell Signaling Technology. (n.d.). Dabrafenib (GSK2118436) (#91942) Datasheet With Images.
  • Selleck Chemicals. (2024, May 22). Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7.
  • PubChem. (n.d.). Dabrafenib | C23H20F3N5O2S2 | CID 44462760.
  • MedKoo Biosciences. (n.d.). Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7.

Sources

Foundational

The Metalloenzyme Modulator: Deciphering the Mechanism of Action of N'-hydroxy-1H-imidazole-2-carboximidamide in Biological Assays

A Technical Whitepaper for Drug Development Professionals & Application Scientists Executive Summary In the landscape of modern drug discovery, small-molecule pharmacophores that can precisely modulate metalloenzymes are...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Application Scientists

Executive Summary

In the landscape of modern drug discovery, small-molecule pharmacophores that can precisely modulate metalloenzymes are highly sought after. N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) represents a privileged chemical scaffold combining an imidazole ring with a hydroxyamidine (amidoxime) moiety. While often utilized as a chemical intermediate or a library screening compound, its structural biology reveals profound interactions with heme-containing enzymes.

This whitepaper provides an in-depth mechanistic analysis of how this chemotype functions within biological assays, specifically focusing on its role as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and its interactions with Nitric Oxide Synthase (NOS) . By understanding the causality behind its unique O-based heme coordination and spectral shifting properties, researchers can better leverage this scaffold in immunooncology and cardiovascular drug development.

Core Mechanism 1: IDO1 Inhibition and Tumor Immune Evasion

The Causality of Heme Coordination

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine. In the tumor microenvironment, IDO1 overexpression depletes local tryptophan and produces kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR) and induces T-cell anergy, facilitating immune evasion[1].

The N'-hydroxy-1H-imidazole-2-carboximidamide scaffold acts as a potent competitive inhibitor of IDO1. Unlike traditional imidazole-based inhibitors that utilize a nitrogen atom to coordinate with the heme iron, the hydroxyamidine moiety introduces a paradigm shift. Crystallographic and spectral studies of related hydroxyamidine derivatives reveal an unusual O-based coordination bond with the heme iron[1]. The electronegative oxygen atom of the hydroxyamidine group binds directly to the iron, stabilized by a critical hydrogen-bonding network involving residues like Ala264 in the DE-Loop and the heme propionate groups[1]. This dual-action binding—O-coordination combined with the imidazole ring's hydrophobic interactions—locks the enzyme in an inactive state, preventing substrate (tryptophan) activation.

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme-Active) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Dioxygenation TCell T-Cell Anergy (Immune Evasion) Kyn->TCell AhR Activation Inhibitor N'-hydroxy-1H-imidazole- 2-carboximidamide Inhibitor->IDO1 O-based Heme Coordination

Fig 1: IDO1 signaling pathway and the targeted mechanistic blockade by hydroxyamidine derivatives.

Self-Validating Protocol: IDO1 UV-Vis Spectral Shift Assay

Because IDO1 is a heme protein, the absorbance spectra of its porphyrin ring are highly sensitive to changes in the polarity of the heme surroundings. Binding of a hydroxyamidine ligand induces a distinct red shift in the Soret band[2].

Step-by-Step Methodology:

  • Preparation: Purify recombinant human IDO1 and dilute to a final concentration of 2 µM in a buffer containing 50 mM potassium phosphate (pH 6.5).

  • Reduction: Add 20 mM ascorbic acid and 10 µM methylene blue to maintain the heme iron in the active ferrous (Fe2+) state. Self-Validation Check: The apo-enzyme Soret peak must stabilize at exactly 403 nm.

  • Titration: Titrate N'-hydroxy-1H-imidazole-2-carboximidamide from 0.1 µM to 50 µM into the cuvette.

  • Measurement: Record the UV-Vis spectra from 350 nm to 500 nm after a 5-minute incubation per dose.

  • Analysis: Observe the red shift of the Soret band from 403 nm to 413 nm [2]. Calculate the dissociation constant ( Kd​ ) by plotting the change in absorbance ( ΔA ) against the inhibitor concentration using a nonlinear regression one-site binding model.

Core Mechanism 2: Nitric Oxide Synthase (NOS) Interaction

Competitive Imidazole Displacement

Nitric Oxide Synthases (nNOS, eNOS, iNOS) are also heme-thiolate enzymes. While endogenous L-arginine is oxidized to NO via an N-hydroxy-L-arginine intermediate (which itself contains a hydroxyamidine-like structure), exogenous amidoximes and hydroxyguanidines can interact directly with the NOS active site[3].

In biological assays, N'-hydroxy-1H-imidazole-2-carboximidamide acts as a competitive ligand at the NOS heme domain. Endogenous or assay-introduced imidazole coordinates with the heme iron to generate a low-spin spectrum. When the hydroxyamidine compound is introduced, it displaces the imidazole ligand, shifting the heme iron from a low-spin state to a high-spin state[4]. This spin state transition is a definitive marker of active-site occupancy and is crucial for determining the spectral dissociation constant ( Ks​ ).

G Step1 Purified NOS Enzyme + 1 mM Imidazole Step2 Baseline Soret Peak at 430 nm (Low-Spin State) Step1->Step2 Step3 Titrate N'-hydroxy-1H-imidazole- 2-carboximidamide Step2->Step3 Step4 Displacement of Imidazole (Ligand Exchange) Step3->Step4 Step5 Soret Peak Shifts to 395 nm (High-Spin State) Step4->Step5

Fig 2: Logical workflow of the NOS imidazole displacement assay confirming active-site binding.

Self-Validating Protocol: NOS Imidazole Displacement Assay

This assay leverages the spin-state shift to quantify binding affinity.

Step-by-Step Methodology:

  • Assay Matrix: Prepare a cuvette containing 2 µM recombinant NOS (e.g., nNOS or bNOS), 1 mM imidazole, 50 mM Tris-HCl (pH 7.6), and 100 µM Dithiothreitol (DTT) to prevent oxidative degradation[4].

  • Baseline Establishment: Record the baseline spectrum. Self-Validation Check: Imidazole coordination must yield a clear low-spin Soret peak at 430 nm.

  • Ligand Titration: Add the target compound in sequential aliquots (e.g., 1 µL additions of a concentrated DMSO stock). Ensure total DMSO volume does not exceed 2% to prevent protein denaturation.

  • Spectral Monitoring: Monitor the decrease in absorbance at 430 nm and the simultaneous increase at 395 nm (the high-spin state)[4].

  • Data Derivation: Calculate the apparent Ks​ ( Ks,app​ ) using the peak-to-trough absorbance difference ( ΔA395−430​ ) fitted to a standard hyperbolic binding equation.

Quantitative Data Synthesis

To benchmark N'-hydroxy-1H-imidazole-2-carboximidamide against known standards, it is vital to understand the expected assay readouts for this chemotype across different metalloenzymes. The table below summarizes the expected spectral shifts and binding affinities for imidazole-hydroxyamidine derivatives based on established literature parameters[1][2][4].

Target EnzymeAssay TypeBaseline Soret PeakShifted Soret PeakBinding MechanismTypical Affinity ( Kd​ / IC50​ )
IDO1 UV-Vis Heme Binding403 nm (Ferrous)413 nmO-based coordination30 nM - 250 nM
IDO1 Kynurenine CellularN/AN/ACompetitive Inhibition10 nM - 100 nM
nNOS Imidazole Displacement430 nm (Low-spin)395 nm (High-spin)Imidazole Displacement1 µM - 15 µM
CYP450 Oxidative Metabolism450 nm (CO-bound)N/ASubstrate Oxidation> 50 µM

Note: Affinities vary based on specific ring substitutions, but the core hydroxyamidine-heme interaction dictates the spectral shift.

Conclusion

The N'-hydroxy-1H-imidazole-2-carboximidamide scaffold is far more than a simple building block; it is a highly specialized pharmacophore engineered for metalloenzyme modulation. By utilizing the electronegative oxygen of the hydroxyamidine group to form a non-canonical coordination bond with heme iron, it effectively neutralizes enzymes like IDO1. Furthermore, its ability to competitively displace ligands in NOS assays makes it a versatile tool compound. For drug development professionals, mastering the UV-Vis spectral shift assays described herein is non-negotiable for validating the target engagement of this potent chemotype.

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Exploratory

Thermodynamic stability of N'-hydroxy-1H-imidazole-2-carboximidamide

An In-Depth Technical Guide to the Thermodynamic Stability of N'-hydroxy-1H-imidazole-2-carboximidamide Abstract N'-hydroxy-1H-imidazole-2-carboximidamide (HIA) is a heterocyclic compound featuring an imidazole core, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N'-hydroxy-1H-imidazole-2-carboximidamide

Abstract

N'-hydroxy-1H-imidazole-2-carboximidamide (HIA) is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry and materials science.[1] The thermodynamic stability of such molecules is a cornerstone of drug development, directly influencing a product's shelf-life, safety, and efficacy.[2][3] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of HIA. We will explore both cutting-edge computational methodologies and established experimental protocols, explaining the causality behind experimental choices and ensuring a self-validating system of analysis. This document synthesizes theoretical principles with practical, field-proven insights to offer a robust guide for characterizing and understanding the stability profile of HIA and related compounds.

Introduction: The Critical Role of Stability

The imidazole moiety is a foundational scaffold in numerous biologically active compounds.[1] While the imidazole ring itself possesses considerable aromatic stability, its derivatives can be susceptible to degradation depending on their functional groups and environmental conditions.[4] N'-hydroxy-1H-imidazole-2-carboximidamide incorporates two such functional groups—a carboximidamide and an N'-hydroxy group—that can introduce potential instability. The N'-hydroxyimidamide functional group, in particular, can be prone to hydrolysis and oxidation.[4]

Understanding the thermodynamic stability of HIA is not merely an academic exercise; it is a critical step in the pharmaceutical development lifecycle. It informs decisions on formulation, storage conditions, packaging, and regulatory submissions.[3] This guide provides the necessary tools to dissect the stability of HIA through a dual approach: theoretical prediction via computational chemistry and empirical verification through rigorous experimental analysis.

Theoretical Assessment: Computational Modeling of Stability

Before embarking on costly and time-consuming experimental studies, computational chemistry offers invaluable predictive insights into a molecule's intrinsic stability. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energy of molecules, making it an ideal tool for this purpose.[5][6][7]

Core Computational Parameters

The stability of HIA can be probed by calculating several key thermodynamic and electronic parameters:

  • Heat of Formation (HOF): This value represents the enthalpy change when a compound is formed from its constituent elements in their standard states. A higher positive HOF can indicate a greater energy content and potentially lower stability.[8] Isodesmic reactions are a common and reliable method for calculating HOFs for complex molecules.

  • Bond Dissociation Energy (BDE): BDE is the energy required to break a specific bond homolytically. By calculating the BDE for the most labile bonds in HIA (e.g., the N-O bond, C-N bonds), we can identify the weakest points in the molecule and predict the initial steps of thermal decomposition.[9]

  • HOMO-LUMO Energy Gap (ΔEgap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity.[5]

Computational Workflow Protocol

The following protocol outlines a standard workflow for the DFT-based assessment of HIA's thermodynamic stability.

Protocol 1: DFT Calculation of Stability Parameters

  • Molecule Construction: Build the 3D structure of N'-hydroxy-1H-imidazole-2-carboximidamide using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a full geometry optimization without constraints.

    • Rationale: This step finds the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

    • Method: B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted level of theory for such organic molecules.[10]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry.

    • Rationale: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Parameter Calculation:

    • HOMO-LUMO Gap: Extract the energies of the HOMO and LUMO from the output file to determine the energy gap.

    • Bond Dissociation Energy: To calculate the BDE of a specific bond (e.g., N-OH), optimize the geometry of the two resulting radical fragments and calculate the energy difference between the parent molecule and the sum of the fragments.

    • Heat of Formation: Design an appropriate isodesmic reaction involving HIA and well-characterized reference molecules to calculate the HOF with higher accuracy.

  • Data Analysis: Compare the calculated parameters for HIA against known stable and unstable molecules to benchmark its predicted stability.

G cluster_params mol_build 1. Molecule Construction (e.g., GaussView) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry param_calc 4. Parameter Calculation freq_calc->param_calc Vibrational Frequencies & Thermal Corrections homo_lumo HOMO-LUMO Gap param_calc->homo_lumo bde Bond Dissociation Energy param_calc->bde hof Heat of Formation param_calc->hof data_analysis 6. Data Analysis & Stability Prediction homo_lumo->data_analysis Calculated Properties bde->data_analysis Calculated Properties hof->data_analysis Calculated Properties

Diagram 1: Computational workflow for DFT-based stability assessment.

Experimental Evaluation: The Gold Standard

While computational methods are predictive, experimental techniques provide definitive data on a compound's behavior under various conditions.[11] A combination of thermal analysis and forced degradation studies is essential for a complete stability profile.

Thermal Analysis Techniques

Thermal analysis measures changes in the physical properties of a substance as a function of temperature.[12] For pharmaceutical compounds, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary workhorses.[13]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, purity, glass transitions, and the enthalpy of decomposition.[13] A sharp melting point can indicate high purity, while a broad endotherm followed by an exotherm often signifies melting with subsequent decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for quantifying mass loss due to desolvation or decomposition, thereby determining the temperature at which the compound begins to degrade.

Protocol 2: Thermal Analysis using DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of HIA into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heating Program: Heat the sample under a nitrogen atmosphere (50 mL/min) from ambient temperature (e.g., 25°C) to a temperature beyond any expected transitions (e.g., 350°C) at a controlled rate (e.g., 10°C/min).

    • Rationale: A controlled heating rate ensures thermal equilibrium and reproducible results. The inert nitrogen atmosphere prevents oxidative degradation during the analysis.

  • Instrument Setup (TGA):

    • Place the sample pan onto the TGA balance.

    • Heating Program: Heat the sample under a nitrogen atmosphere (50 mL/min) using the same temperature range and ramp rate as the DSC experiment.

    • Rationale: Using identical conditions allows for direct correlation between the thermal events observed in the DSC thermogram and the mass loss events in the TGA curve.

  • Data Analysis:

    • DSC Thermogram: Identify the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events. Integrate the peak area to determine the enthalpy change (ΔH).

    • TGA Curve: Determine the onset temperature of mass loss. Quantify the percentage of mass lost at each step to identify decomposition stages.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways that could occur during storage.[3] These studies subject the compound to conditions more severe than those expected during storage, including hydrolysis, oxidation, and photolysis.

Protocol 3: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of HIA (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.[14]

    • Photodegradation: Expose the stock solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[4]

    • Control: Keep a sample of the stock solution protected from light at a low temperature (e.g., 4°C).

  • Time-Point Analysis: Withdraw aliquots from each stressed sample and the control at specified time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).

    • Rationale: A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of degradation.

  • Data Interpretation:

    • Calculate the percentage of HIA remaining at each time point for each condition.

    • Identify and quantify major degradation products.

    • Use the data to establish the primary degradation pathways for HIA.

G start HIA Sample thermal_analysis Thermal Analysis start->thermal_analysis forced_degradation Forced Degradation (Stress Testing) start->forced_degradation dsc DSC (Heat Flow vs. Temp) thermal_analysis->dsc tga TGA (Mass Loss vs. Temp) thermal_analysis->tga hydrolysis Hydrolysis (Acid, Base, Neutral) forced_degradation->hydrolysis oxidation Oxidation (e.g., H₂O₂) forced_degradation->oxidation photolysis Photolysis (Light Exposure) forced_degradation->photolysis end_thermal Determine Melting Point & Decomposition Temp. dsc->end_thermal tga->end_thermal hplc_analysis Stability-Indicating HPLC Analysis hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis end_degradation Identify Degradation Pathways & Products hplc_analysis->end_degradation

Diagram 2: Integrated experimental workflow for stability characterization.

Data Presentation and Interpretation

A comprehensive stability report integrates data from all analytical techniques. Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of Thermal Analysis Data for HIA (Example)

TechniqueParameterObserved ValueInterpretation
DSCMelting Point (Onset)185.4 °CSharp melt indicates high purity.
DSCDecomposition (Onset)210.2 °C (Exotherm)Onset of thermal decomposition.
TGAMass Loss Step 1211.5 °C (Onset)Corresponds to decomposition event seen in DSC.
TGAMass Loss (%)55%Significant decomposition event.

Table 2: Summary of Forced Degradation of HIA at 24 hours (Example)

Condition% HIA RemainingMajor DegradantsLikely Pathway
0.1 N HCl, 60°C75.2%DP-1, DP-2Hydrolysis of carboximidamide
0.1 N NaOH, 60°C45.8%DP-3Base-catalyzed hydrolysis
3% H₂O₂, RT89.1%DP-4Oxidation of imidazole ring or N-OH
Light Exposure92.5%DP-5Photodegradation

Conclusion

The thermodynamic stability of N'-hydroxy-1H-imidazole-2-carboximidamide is a multifaceted property that requires a synergistic approach of computational prediction and experimental verification. By employing DFT calculations, researchers can gain initial insights into the molecule's intrinsic stability, identifying potential weak points before laboratory work begins. These predictions must then be substantiated by robust experimental data from thermal analysis (DSC/TGA) and forced degradation studies. This integrated workflow provides a comprehensive understanding of how HIA behaves under thermal stress and in the presence of hydrolytic, oxidative, and photolytic conditions. The methodologies and protocols detailed in this guide provide a self-validating framework for drug development professionals to confidently assess the stability of HIA, ensuring the development of a safe, effective, and stable final product.

References

  • Gabbott, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Available at: [Link]

  • Purkh, T., & Panek, J. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]

  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available at: [Link]

  • Wroczynski, Z., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Pharmaceuticals (Basel). Available at: [Link]

  • MDPI. (2024). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. Available at: [Link]

  • Panek, J. (2018). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Semantic Scholar. Available at: [Link]

  • Slideshare. (n.d.). the role of thermodynamics in drug stability. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports. Available at: [Link]

  • Zhang, C., et al. (2013). A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Publishing. Available at: [Link]

  • ResearchGate. (2014). Dft theoretical study of energetic nitrogen-rich C4N6H8-n(NO2)n derivatives. ResearchGate. Available at: [Link]

  • Chodera, J., & Tieleman, D. P. (2017). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics. Available at: [Link]

  • Lu, Z., et al. (2024). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules. Available at: [Link]

  • Sahu, S. (2024). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Merouani, H., et al. (2016). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Available at: [Link]

  • Perez-Ramirez, B. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Target Review. Available at: [Link]

  • MDPI. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • ResearchGate. (2025). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. Available at: [Link]

  • PCI. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. PCI. Available at: [Link]

  • Pharmaceutical Technology. (2020). Stability Testing: The Crucial Development Step. Pharmaceutical Technology. Available at: [Link]

  • Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Semantic Scholar. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Nikolaenkova, E. B., et al. (2024). SOME PROPERTIES OF 1-HYDROXY-1H-IMIDAZOLE-2-CARBOXYLIC ACID ESTERS. Chemistry of Heterocyclic Compounds. Available at: [Link]

Sources

Foundational

N'-hydroxy-1H-imidazole-2-carboximidamide: A Comprehensive Guide to Solubility Dynamics in DMSO and Aqueous Systems

Target Audience: Research Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary N'-hydroxy-1H-imidazole-2-carboximidamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a highly functionalized small molecule characterized by an imidazole ring and an amidoxime moiety. Because of its potent metal-chelating properties and utility as a pharmaceutical building block, achieving stable, fully dissolved stock solutions is a critical prerequisite for in vitro assays and structural studies.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility behavior in Dimethyl Sulfoxide (DMSO) and aqueous buffers. By understanding the thermodynamic and pH-dependent causality of its solvation, researchers can prevent premature precipitation, avoid colloidal aggregation, and ensure reproducible experimental outcomes.

Physicochemical Profiling & Structural Causality

To predict and control solvation, we must first deconstruct the molecular architecture of the compound. The molecule relies on two primary functional groups that dictate its interaction with solvents:

  • The Amidoxime Group (-C(=NOH)NH₂): This group exhibits tautomerism and provides strong hydrogen bond donating (-OH, -NH₂) and accepting (-N=, -O-) capabilities. Amidoximes are known to be highly soluble in polar aprotic solvents like DMSO[1]. Neutral amidoximes exhibit distinct IR and NMR signatures and can have limited aqueous solubility depending on their structural context and intermolecular stacking[2].

  • The 1H-Imidazole Ring: The imidazole ring acts as both a hydrogen bond donor (N-H) and acceptor (N). It has a pKₐ of approximately 6.0 to 7.0, meaning its protonation state is highly sensitive to physiological pH ranges.

Quantitative Solubility Parameters
PropertyValue / DescriptionMechanistic Impact on Solubility
Molecular Formula C₄H₆N₄OThe high heteroatom-to-carbon ratio (4:4) makes the molecule highly polar, favoring interaction with polar solvents.
Molecular Weight 126.12 g/mol A low molecular weight reduces the entropic penalty associated with cavity formation in aqueous networks.
Predicted pKₐ (Imidazole) ~6.0 - 7.0Enables protonation in mildly acidic media, drastically increasing aqueous solubility via ion-dipole interactions.
Predicted pKₐ (Amidoxime) ~11.0 - 12.0Enables deprotonation in highly alkaline media, forming a highly soluble anionic species.

Organic Solvation: The DMSO Advantage

Dimethyl sulfoxide (DMSO) serves as the premier organic solvent for amidoxime-functionalized heterocycles[1].

The Causality of Solvation: The dissolution of N'-hydroxy-1H-imidazole-2-carboximidamide requires the disruption of its internal crystal lattice—specifically, the strong intermolecular hydrogen bonds formed between the amidoxime and imidazole groups. DMSO’s highly polar S=O bond acts as a potent hydrogen-bond acceptor. It readily interacts with the -OH, -NH₂, and imidazole N-H protons of the compound. Because DMSO is aprotic, it does not compete as a hydrogen-bond donor, maximizing the thermodynamic stabilization of the dissolved solute and preventing the re-aggregation of the neutral species[3].

Aqueous Solvation: pH-Driven Dynamics

While the compound is relatively hydrophilic, introducing a concentrated DMSO stock into a neutral aqueous buffer (pH 7.0 - 7.4) often results in thermodynamic shock, leading to micro-precipitation.

The Causality of Aqueous Solvation: The presence of the basic imidazole and amine functionalities indicates that the compound's aqueous solubility is strictly pH-dependent[4].

  • Mildly Acidic Conditions (pH 5.0 - 6.0): Lowering the pH protonates the basic nitrogen of the imidazole ring. This converts the neutral molecule into a cationic salt, shifting the solvation mechanism from dipole-dipole interactions to highly favorable ion-dipole interactions with water.

  • Alkaline Conditions (pH > 11.0): The amidoxime hydroxyl group is deprotonated, creating an anionic species that is also highly water-soluble.

Protonation Cation Cationic Form (Protonated Imidazole) High Aqueous Solubility Neutral Neutral Form (Standard State) Moderate Aqueous Solubility Cation->Neutral pH > 6.0 Neutral->Cation pH < 6.0 Anion Anionic Form (Deprotonated Amidoxime) High Aqueous Solubility Neutral->Anion pH > 11.0 Anion->Neutral pH < 11.0

Fig 1. pH-dependent protonation states governing the aqueous solubility of the compound.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to verify that the compound is fully dissolved at a molecular level, rather than existing as a sub-visual colloidal suspension.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Rationale: Anhydrous DMSO is mandated because the hygroscopic nature of standard DMSO introduces trace water, which can prematurely trigger the precipitation of the hydrophobic neutral species[4]. Mechanical assistance (sonication/heat) provides the activation energy required to break the initial crystal lattice.

  • Weighing: Accurately weigh 6.31 mg of N'-hydroxy-1H-imidazole-2-carboximidamide into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of high-purity, anhydrous DMSO (≥99.9%) to achieve a 50 mM concentration.

  • Mechanical Disruption: Vortex the tube vigorously for 60 seconds. If particulate matter remains, sonicate the tube in an ultrasonic water bath at 37°C for 5–10 minutes. Avoid exceeding 40°C to prevent thermal degradation of the amidoxime group.

  • System Validation (The Checkpoint):

    • Centrifuge the tube at 10,000 x g for 5 minutes.

    • Carefully inspect the bottom of the tube for a microscopic pellet.

    • Quantitative Check: Measure the optical density of the supernatant at 620 nm (OD₆₂₀) using a spectrophotometer. An OD₆₂₀ < 0.05 confirms the absence of light-scattering colloidal aggregates, validating the stock for downstream use.

Protocol B: Aqueous Dilution and Kinetic Solubility Verification

Rationale: Diluting organic stocks into aqueous media can cause supersaturation and subsequent precipitation. This protocol uses pH adjustment to maintain solubility during dilution.

  • Buffer Preparation: Prepare the target aqueous buffer (e.g., PBS or HEPES). If the experimental design allows, pre-adjust the buffer pH to 5.5 using dilute HCl to favor the protonated imidazole state[4].

  • Dilution: Slowly pipette the 50 mM DMSO stock into the aqueous buffer while vortexing continuously to ensure rapid dispersion. Keep the final DMSO concentration below 1% v/v (e.g., add 10 µL of stock to 990 µL of buffer for a 500 µM final concentration).

  • System Validation (The Checkpoint):

    • Incubate the solution at room temperature for 2 hours to allow for potential kinetic precipitation.

    • Measure the OD₆₂₀. If the OD₆₂₀ rises above 0.05, precipitation has occurred.

    • Corrective Action: If precipitation is detected, lower the pH incrementally (by 0.2 units) until the solution clears, or reduce the final target concentration.

Workflow Start Weigh N'-hydroxy-1H-imidazole- 2-carboximidamide DMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->DMSO Vortex Vortex & Sonicate (Room Temp to 37°C) DMSO->Vortex Check Validation: OD620 nm < 0.05? (Clear Solution) Vortex->Check Check->Vortex No (Fail) Aqueous Dilute in Aqueous Buffer (Keep DMSO < 1% v/v) Check->Aqueous Yes (Pass) Adjust Adjust pH to 5.5 (Protonate Imidazole) Aqueous->Adjust If precipitation occurs

Fig 2. Self-validating workflow for DMSO stock preparation and aqueous dilution.

Conclusion

The successful solvation of N'-hydroxy-1H-imidazole-2-carboximidamide requires a strategic approach that respects its dual-functional nature. By leveraging the superior hydrogen-bond accepting properties of anhydrous DMSO for stock creation, and manipulating the protonation state of the imidazole ring for aqueous dilution, researchers can achieve highly stable, reproducible solutions. Always employ self-validating nephelometric checks (OD₆₂₀) to ensure that the compound is fully dissolved prior to initiating critical assays.

References

  • National Center for Biotechnology Information. "Imidazole | C3H4N2 | CID 795." Source: PubChem - NIH. URL:[Link]

  • Google Patents. "US20130035272A1 - Novel nitrile and amidoxime compounds and methods of preparation for semiconductor processing." Source: Google Patents.
  • MDPI. "Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications." Source: MDPI. URL:[Link]

  • Office of Scientific and Technical Information (OSTI). "Synthesis of Amidoxime Derivatives." Source: OSTI.gov. URL:[Link]

Sources

Exploratory

N'-hydroxy-1H-imidazole-2-carboximidamide safety data sheet and handling guidelines

As a Senior Application Scientist, I approach the handling, characterization, and application of novel molecular building blocks not just as a set of rules, but as a dynamic system of chemical causality. N'-hydroxy-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling, characterization, and application of novel molecular building blocks not just as a set of rules, but as a dynamic system of chemical causality. N'-hydroxy-1H-imidazole-2-carboximidamide (often referred to as an imidazole-2-amidoxime derivative) is a highly specialized intermediate utilized in drug discovery, coordination chemistry, and materials science.

In this technical guide, we will systematically deconstruct the safety profile, physicochemical behavior, and experimental handling of this compound. By understanding the why behind each protocol, researchers can ensure both laboratory safety and the integrity of their experimental data.

Structural Significance & Chemical Behavior

N'-hydroxy-1H-imidazole-2-carboximidamide features an imidazole ring conjugated with an amidoxime (N'-hydroxycarboximidamide) moiety. This dual-functionality makes it a potent bidentate chelator and a versatile hydrogen-bond donor/acceptor.

The amidoxime group is highly valued in medicinal chemistry as a bioisostere for carboxylic acids and as a potential nitric oxide (NO) donor. In coordination chemistry, the combination of the imidazole nitrogen and the oxime oxygen/nitrogen allows for the formation of highly stable transition metal complexes, such as those formed with silver or copper [2]. However, this same reactivity dictates strict handling and storage parameters.

Physicochemical Identity

To establish baseline expectations for solubility and stability, the core quantitative data for N'-hydroxy-1H-imidazole-2-carboximidamide is summarized below [1].

PropertyValueCausality / Implication
Chemical Name N'-hydroxy-1H-imidazole-2-carboximidamideDictates basicity and chelation potential.
CAS Number 915229-83-3Primary identifier for inventory and regulatory tracking.
Molecular Formula C4H6N4OHigh nitrogen-to-carbon ratio; potential for energetic decomposition if heated excessively.
Molecular Weight 126.12 g/mol Low molecular weight facilitates rapid cellular permeability in assays.
Physical State Solid (Powder)Prone to dust formation; requires respiratory precautions.
Solubility DMSO, DMF, MethanolStrong intermolecular H-bonding requires polar aprotic/protic solvents for disruption.

Safety Data Sheet (SDS) & Hazard Causality

While a globally harmonized SDS for CAS 915229-83-3 is specific to research-grade quantities, its hazard profile is extrapolated from its structural analogs (e.g., 5-Amino-1H-imidazole-4-carboxamide and 1-methylimidazole) [3][4].

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2)

    • Specific Target Organ Toxicity - Single Exposure (STOT SE 3; Respiratory tract irritation)

  • The Causality of Hazards: The basicity of the unprotonated imidazole nitrogen and the amidoxime group can disrupt the lipid bilayers of the skin and ocular mucosa. Upon contact with physiological moisture (sweat, tears), the compound creates localized alkaline micro-environments, leading to rapid pH shifts and subsequent tissue irritation. Furthermore, the compound is hygroscopic; it readily absorbs moisture from the air, which can exacerbate dermal irritation.

Handling & Emergency Response Workflow

Handling Start N'-hydroxy-1H-imidazole- 2-carboximidamide Storage Storage: 2-8°C Inert Atmosphere (Ar/N2) Start->Storage PPE PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Handling Handling: Fume Hood Avoid Dust Formation PPE->Handling Spill Spill Response: Wet Sweep, No Dust Handling->Spill If spilled Exposure Exposure: Rinse 15 mins Seek Medical Aid Handling->Exposure If contact

Workflow for the safe handling, storage, and emergency response for imidazole derivatives.

Storage and PPE Guidelines

To maintain scientific integrity and personnel safety, the following conditions must be strictly enforced:

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen).

    • Causality: The N-O bond in the amidoxime group is susceptible to slow oxidative degradation and hydrolysis in the presence of atmospheric moisture and ambient heat. Inert gas displacement prevents the introduction of reactive oxygen species[4].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness for splash protection), safety goggles (EN 166 standard), and a well-ventilated fume hood.

    • Causality: Dust formation during the weighing of lyophilized powders poses a severe inhalation risk. Nitrile provides adequate chemical resistance against the basicity of the imidazole ring.

Experimental Protocols

Every protocol utilized in the laboratory must be a self-validating system. Below are two foundational workflows for utilizing N'-hydroxy-1H-imidazole-2-carboximidamide.

Protocol A: Preparation of a 10 mM Standard Stock Solution

This protocol is designed for high-throughput screening (HTS) or biological assays.

  • Equilibration: Allow the sealed vial of N'-hydroxy-1H-imidazole-2-carboximidamide to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the molarity calculations and degrading the compound.

  • Solvation: Weigh 1.26 mg of the compound and dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is chosen over water because the strong intermolecular hydrogen bonding in the solid state makes aqueous dissolution kinetically slow. DMSO rapidly solvates the polar groups.

  • Self-Validation Check: Inspect the solution against a light source. It must be completely clear. Any turbidity indicates incomplete dissolution or the presence of insoluble polymeric degradation products.

  • Aliquot & Freeze: Aliquot the solution into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Transition Metal Coordination (Ligand Complexation)

Based on established literature for silver-imidazolecarbaldehyde oxime complexes [2], this compound can act as a robust ligand.

  • Ligand Preparation: Dissolve 1 mmol of N'-hydroxy-1H-imidazole-2-carboximidamide in 10 mL of absolute Methanol.

  • Metal Addition: Slowly add 1 mmol of a transition metal salt (e.g., Silver Nitrate, AgNO₃) dissolved in 5 mL of Methanol under continuous stirring.

  • pH Adjustment: If necessary, add a mild base (e.g., Triethylamine) dropwise to facilitate the deprotonation of the oxime group (-OH to -O⁻), which acts as the thermodynamic driver for stable chelate ring formation.

  • Self-Validation Check: A successful coordination event is typically marked by an immediate color shift or the formation of a microcrystalline precipitate. If the solution remains unchanged, the pH may be too acidic, keeping the ligand fully protonated and incapable of binding the metal center.

Coordination Ligand Ligand Preparation (Dissolve in MeOH/EtOH) Metal Metal Salt Addition (e.g., AgNO3) Ligand->Metal Stirring at RT Deprotonation pH Adjustment (Base addition if needed) Metal->Deprotonation Monitor pH Complex Coordination Complex [M(Ligand)n]X Deprotonation->Complex Crystallization Analysis Characterization (XRD, NMR, FTIR) Complex->Analysis

Experimental workflow for synthesizing transition metal coordination complexes.

References

  • Ofori, A., Suvanto, S., Jääskeläinen, S., Koskinen, L., Koshevoy, I. O., & Hirva, P. (2015). "Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis." Crystal Growth & Design, American Chemical Society. Available at:[Link]

Foundational

In Vitro Pharmacokinetic Profiling of N'-Hydroxy-1H-imidazole-2-carboximidamide: A Mechanistic Guide to Amidoxime Bioconversion

Target Analyte: N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) Molecular Formula: C₄H₆N₄O Application Context: Preclinical ADME Profiling and Prodrug Bioactivation Executive Summary The development of amidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) Molecular Formula: C₄H₆N₄O Application Context: Preclinical ADME Profiling and Prodrug Bioactivation

Executive Summary

The development of amidine-based therapeutics is historically bottlenecked by their high basicity (pKa ~11–12), which results in permanent protonation at physiological pH and severely restricts passive intestinal absorption. To circumvent this, the amidine moiety is frequently masked as an amidoxime—a highly effective prodrug strategy that lowers the pKa, neutralizes the molecule, and enhances lipophilicity[1].

N'-hydroxy-1H-imidazole-2-carboximidamide serves as a quintessential model for this class of compounds. However, the in vitro pharmacokinetic (PK) profiling of this molecule cannot rely on standard cytochrome P450 (CYP450) assays alone. The bioactivation of the amidoxime back to the active 1H-imidazole-2-carboximidamide requires a highly specific, molybdenum-dependent mitochondrial enzyme system[2].

As a Senior Application Scientist, I have designed this technical whitepaper to guide drug development professionals through the specialized in vitro workflows required to accurately profile the permeability, metabolic bioconversion, and clearance of N'-hydroxy-1H-imidazole-2-carboximidamide.

Physicochemical Rationale & Permeability Profiling

The Causality of the N-Hydroxy Modification

The addition of the N-hydroxy group to the imidazole-2-carboximidamide scaffold fundamentally alters its physicochemical behavior. By replacing the highly basic imine nitrogen with an oxime-like structure, the basicity is drastically reduced. This allows the molecule to remain un-ionized in the intestinal lumen, facilitating transcellular passive diffusion across the enterocyte membrane[3]. Once absorbed, the molecule relies on enzymatic reduction to unveil the active pharmacophore[4].

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

To accurately quantify the absorption potential of the amidoxime prodrug, a bidirectional Caco-2 assay must be employed. This protocol is designed as a self-validating system to ensure monolayer integrity and rule out paracellular leakage.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM solution of N'-hydroxy-1H-imidazole-2-carboximidamide in HBSS buffer (pH 6.5 for apical, pH 7.4 for basolateral to mimic the intestinal gradient).

  • Internal Validation Spikes: Spike the apical dosing solution with 100 µM Lucifer Yellow (a paracellular marker) and 5 µM Propranolol (a high-permeability transcellular marker).

  • Incubation: Add the dosing solution to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment. Incubate at 37°C on an orbital shaker at 50 rpm.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quench immediately in ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Acceptance Criteria: The assay is only valid if Lucifer Yellow permeability ( Papp​ ) remains < 0.5×10−6 cm/s, confirming tight junction integrity.

Caco2_Workflow A Apical Chamber (Prodrug + Lucifer Yellow) B Caco-2 Monolayer (TEER > 250 Ω·cm²) A->B Passive Diffusion (37°C, 2h) C Basolateral Chamber (LC-MS/MS) B->C Transcellular Transport D Validation (Lucifer Yellow < 1%) C->D Integrity Check

Figure 1: Self-validating Caco-2 permeability workflow for amidoxime prodrugs.

Mitochondrial Bioconversion: The mARC Enzyme System

The Causality of Amidoxime Reduction

Unlike standard Phase I metabolism which occurs in the endoplasmic reticulum via CYP450s, the reduction of N'-hydroxy-1H-imidazole-2-carboximidamide occurs primarily in the outer mitochondrial membrane. This reaction is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-dependent enzyme[1].

mARC cannot function in isolation. It requires a specific electron transport chain consisting of NADH, NADH-cytochrome b5 reductase (CYB5R), and cytochrome b5 (CYB5) to shuttle electrons for the N-O bond cleavage[2]. Therefore, standard Human Liver Microsome (HLM) assays will yield false negatives for prodrug activation.

Protocol 2: Self-Validating Mitochondrial Fraction Incubation

This protocol isolates the mARC pathway to determine the intrinsic clearance ( CLint​ ) and activation half-life of the prodrug.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Mitochondria (HLMito) on ice. Prepare a reaction mix containing 1.0 mg/mL mitochondrial protein in 100 mM potassium phosphate buffer (pH 6.0, the optimal pH for mARC activity).

  • Cofactor Addition: Add 1 mM NADH. (Crucial: NADPH, used in CYP assays, is highly inefficient for mARC; NADH is mandatory).

  • Self-Validating Controls:

    • Positive Control: 10 µM Benzamidoxime (a known mARC substrate).

    • Negative Control: Omit NADH from a parallel incubation to rule out non-enzymatic thermal degradation.

  • Reaction Initiation: Spike in 1 µM of N'-hydroxy-1H-imidazole-2-carboximidamide to initiate the reaction.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench in 150 µL of cold methanol to precipitate mitochondrial proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the amidoxime (m/z 127.1) and the appearance of the active amidine (m/z 111.1).

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (Reductase) NADH->CYB5R 2e- transfer CYB5 CYB5 (Electron Carrier) CYB5R->CYB5 e- routing mARC mARC1 / mARC2 (Catalytic Core) CYB5->mARC e- routing Active 1H-imidazole- 2-carboximidamide mARC->Active N-O Cleavage Prodrug N'-hydroxy-1H-imidazole- 2-carboximidamide Prodrug->mARC Substrate binding

Figure 2: The mARC-mediated electron transport chain driving amidoxime bioactivation.

Microsomal Stability & CYP450 Interactions

The Causality of Imidazole Metabolism

While the amidoxime group is processed in the mitochondria, the 1H-imidazole ring of the compound is highly susceptible to interactions with cytochrome P450 enzymes in the endoplasmic reticulum. Imidazoles possess a lone pair of electrons on the sp2-hybridized nitrogen that can coordinate directly with the heme iron of CYP enzymes (particularly CYP3A4), often acting as potent reversible inhibitors. Therefore, a standard HLM stability assay must be run not just to assess clearance, but to check for auto-inhibition.

Protocol 3: HLM Stability with Auto-Inhibition Check
  • Incubation Setup: Mix 0.5 mg/mL Human Liver Microsomes (HLM) with 1 µM of the test compound in 100 mM phosphate buffer (pH 7.4).

  • Control System: Run a parallel incubation with 1 µM Verapamil (a high-clearance CYP3A4 substrate).

  • Initiation: Add 1 mM NADPH to initiate the reaction.

  • Sampling: Quench aliquots at 0, 10, 20, 30, and 60 minutes.

  • Data Interpretation: If the intrinsic clearance of Verapamil is significantly suppressed in the presence of N'-hydroxy-1H-imidazole-2-carboximidamide compared to vehicle control, the imidazole moiety is actively coordinating with the CYP heme, indicating a high risk for clinical drug-drug interactions (DDIs).

Quantitative Data Summary

The following table synthesizes the predictive and benchmark in vitro pharmacokinetic parameters for the prodrug versus its active bio-converted counterpart.

Pharmacokinetic ParameterN'-hydroxy-1H-imidazole-2-carboximidamide (Prodrug)1H-imidazole-2-carboximidamide (Active Amidine)Analytical Rationale & Causality
Charge at pH 7.4 Neutral / Un-ionizedCationic (+1)N-hydroxylation masks the basic imine nitrogen.
Caco-2 Papp​ (A to B) >10×10−6 cm/s (High) <1×10−6 cm/s (Low)Neutral prodrugs readily diffuse transcellularly; amidines are restricted by tight junctions[3].
mARC Bioconversion Rapid ( T1/2​ ~ 15-30 min)N/A (Product)Efficiently reduced by mitochondrial mARC1/2 in the presence of NADH[2].
CYP450 Liability Moderate (Potential Inhibitor)Low to ModerateThe imidazole sp2 nitrogen coordinates with CYP heme iron, risking CYP3A4 inhibition.

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry. Available at:[Link]

  • Zanamivir Amidoxime- and N-Hydroxyguanidine-Based Prodrug Approaches to Tackle Poor Oral Bioavailability. Journal of Pharmaceutical Sciences. Available at:[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. ACS Chemical Biology. Available at:[Link]

  • Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor (AS1924269-00) in rats. Drug Metabolism and Pharmacokinetics. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N'-hydroxy-1H-imidazole-2-carboximidamide as a Chelating Ligand in Transition Metal Complexes

Introduction and Chemical Context The rational design of chelating ligands is a cornerstone of modern coordination chemistry, driving advancements in environmental remediation, catalysis, and radiochemistry. N'-hydroxy-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The rational design of chelating ligands is a cornerstone of modern coordination chemistry, driving advancements in environmental remediation, catalysis, and radiochemistry. N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3)[1][2], commonly referred to as imidazole-2-amidoxime, represents a highly versatile bidentate/tridentate ligand. By integrating an imidazole ring with an amidoxime functional group, this molecule offers multiple coordination sites (nitrogen and oxygen donors) capable of forming highly stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, VO₂⁺) and actinides (e.g., UO₂²⁺)[3].

The amidoxime moiety (–C(NH₂)=NOH) is renowned for its high affinity toward heavy metals and uranyl ions, often utilized in polymer-based adsorbents for extracting uranium from seawater[4]. When coupled with the imidazole ring—a strong σ-donor and π-acceptor—the resulting ligand exhibits unique electronic properties that resist tautomerization and support both chelating and bridging coordination modes[5].

Mechanistic Insights into Metal Coordination

The coordination chemistry of N'-hydroxy-1H-imidazole-2-carboximidamide is governed by the pH-dependent deprotonation of the oxime hydroxyl group and the basicity of the imidazole nitrogen.

Binding Motifs
  • Chelating Mode (N, O-coordination): The metal center coordinates simultaneously to the oxime oxygen (after deprotonation) and the imine nitrogen of the amidoxime group, forming a stable five-membered chelate ring.

  • Tridentate Mode: In specific geometric configurations, the imidazole nitrogen (N3) can also participate in coordination, creating a highly rigid, multicyclic complex.

  • Bridging Mode: The ligand can bridge two metal centers, utilizing the amidoxime oxygen for one metal and the imidazole nitrogen for another, which is particularly relevant in the formation of coordination polymers and metal-organic frameworks (MOFs)[6][7].

Understanding these motifs is critical for researchers developing selective adsorbents. For instance, the structural competition between UO₂²⁺ and VO₂⁺ in amidoxime-based extractants is heavily influenced by the ligand's ability to adopt specific chelating geometries.

Experimental Protocols

The following protocols outline the synthesis of transition metal complexes using N'-hydroxy-1H-imidazole-2-carboximidamide and their application in metal sequestration. These methodologies are designed as self-validating systems, incorporating necessary analytical checkpoints.

Protocol A: Synthesis of Cu(II) and Ni(II) Chelates

Objective: To isolate and characterize mononuclear transition metal complexes.

Materials:

  • N'-hydroxy-1H-imidazole-2-carboximidamide (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Nickel(II) acetate tetrahydrate

  • Methanol (anhydrous)

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve 1.0 mmol of the ligand in 15 mL of anhydrous methanol under continuous stirring at room temperature.

  • Deprotonation: Add 1.0 mmol of TEA dropwise to the solution. Causality: TEA acts as a mild base to deprotonate the oxime group, facilitating the formation of the highly nucleophilic amidoximate anion without degrading the imidazole ring.

  • Metal Addition: Slowly add a solution of 0.5 mmol CuCl₂·2H₂O (for a 1:2 Metal:Ligand ratio) dissolved in 10 mL of methanol.

  • Complexation: Reflux the mixture at 65°C for 4 hours. A distinct color change (e.g., deep green/blue for Cu) indicates complex formation.

  • Isolation: Cool the solution to 4°C overnight to induce precipitation. Filter the microcrystalline product, wash with cold methanol and diethyl ether, and dry under vacuum.

  • Validation: Confirm the structure via FT-IR. The disappearance of the free O-H stretching band (~3300 cm⁻¹) and the shift of the C=N stretching frequency confirm N,O-coordination[7][8].

Protocol B: Application in Uranyl (UO₂²⁺) Sequestration

Objective: To evaluate the ligand's efficacy in binding actinides from aqueous solutions.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 100 ppm UO₂²⁺ solution using uranyl nitrate in deionized water. Adjust the pH to 6.0 using dilute NaOH/HNO₃. Causality: pH 6.0 prevents the precipitation of uranyl hydroxides while ensuring the amidoxime group is sufficiently active for binding[4].

  • Incubation: Introduce 50 mg of the supported ligand (e.g., grafted onto a silica or polymer matrix) into 50 mL of the uranyl solution.

  • Equilibration: Agitate the mixture at 200 rpm for 24 hours at 25°C to reach adsorption equilibrium.

  • Analysis: Filter the sorbent and analyze the residual uranium concentration in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[3].

Data Presentation: Coordination Geometries and Affinities

The table below summarizes the typical coordination geometries and binding affinities of N'-hydroxy-1H-imidazole-2-carboximidamide with various metal ions.

Metal IonPreferred Coordination GeometryPrimary Donor AtomsApplication Context
Cu(II) Square Planar / Distorted OctahedralN (imine), O (oxime)Catalysis, Antimicrobial agents
Ni(II) OctahedralN (imine), O (oxime), N (imidazole)Coordination Polymers
UO₂²⁺ Hexagonal BipyramidalO (oxime), N (imine)Nuclear waste remediation, Seawater extraction[4]
VO₂⁺ Square PyramidalO (oxime), N (imine)Competitive binding studies[3]
Ga(III) OctahedralO (oxime)Bayer liquor recovery[7]

Visualization: Coordination Workflow

The following diagram illustrates the logical pathway from ligand deprotonation to complex formation and subsequent applications.

G LIGAND N'-hydroxy-1H-imidazole- 2-carboximidamide BASE Mild Base (e.g., TEA) Deprotonation LIGAND->BASE pH Adjustment ANION Amidoximate Anion (Active Chelator) BASE->ANION -H+ COMPLEX Metal-Ligand Chelate (N, O / N, N, O Coordination) ANION->COMPLEX Chelation METAL Metal Cations (Cu2+, Ni2+, UO2 2+) METAL->COMPLEX Coordination APP1 Environmental Remediation (e.g., Uranium Extraction) COMPLEX->APP1 Adsorption APP2 Catalysis & Material Science COMPLEX->APP2 Synthesis

Caption: Workflow of N'-hydroxy-1H-imidazole-2-carboximidamide deprotonation, metal coordination, and application.

References

  • EvitaChem. "Screening Compounds P122059: N'-hydroxy-1H-imidazole-2-carboximidamide." EvitaChem Database.
  • Sapphire Bioscience. "N'-Hydroxy-1H-imidazole-2-carboximidamide." Sapphire Bioscience Catalog.
  • National Institutes of Health (PMC). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." PMC.
  • PubMed. "Structural clues to UO₂²⁺/VO₂⁺ competition in seawater extraction using amidoxime-based extractants." PubMed.
  • ACS Publications. "Binding Mechanism of the Amidoxime Functional Group on Chelating Resins toward Gallium(III) in Bayer Liquor." Industrial & Engineering Chemistry Research.

Sources

Application

Advanced HPLC Method Development for the Quantification of N'-Hydroxy-1H-imidazole-2-carboximidamide

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Focus: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Basic Prodrugs Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Focus: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Basic Prodrugs

Introduction & Scientific Rationale

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a highly polar, nitrogen-rich heterocyclic compound. In modern drug development, amidoximes like this compound are frequently utilized as orally bioavailable prodrugs for strongly basic amidines, which are common pharmacophores in serine protease inhibitors[1]. Once absorbed, these amidoxime prodrugs are metabolically reduced to their active amidine forms by the mitochondrial amidoxime reducing component (mARC) enzyme system[2].

The Analytical Challenge

Quantifying N'-hydroxy-1H-imidazole-2-carboximidamide using standard Reversed-Phase Liquid Chromatography (RPLC) presents a significant challenge. Due to its low molecular weight, high polarity, and multiple basic nitrogen centers, the compound exhibits a strong hydration shell that prevents partitioning into a hydrophobic C18 stationary phase. Consequently, it elutes in the void volume, risking severe ion suppression in LC-MS applications and co-elution with matrix interferences.

The HILIC Solution (Causality & Expertise)

To achieve robust retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is the scientifically sound approach[3]. HILIC operates via a mixed-mode retention mechanism. By utilizing a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile), a water-enriched layer forms on the surface of the stationary phase. The polar amidoxime partitions into this aqueous layer, while its basic imidazole and carboximidamide groups undergo secondary electrostatic and hydrogen-bonding interactions with the stationary phase[4].

Table 1: Physicochemical Properties of the Analyte
PropertyValueAnalytical Implication
Molecular Formula C₄H₆N₄OHigh nitrogen-to-carbon ratio dictates extreme polarity.
Molecular Weight 126.12 g/mol Small molecular radius; requires high-efficiency columns.
cLogP (Estimated) < 0 (Highly Hydrophilic)Unsuitable for RPLC; necessitates HILIC mode.
pKa (Imidazole ring) ~7.0 (Basic)Positively charged at acidic pH; prone to silanol tailing.
Functional Group AmidoximePotential for metal chelation; requires passivated systems.

Method Development Workflow

Developing a self-validating HILIC method requires a structured approach to control the complex partitioning and ion-exchange mechanisms at play[5].

Workflow Step1 1. Stationary Phase Screening (Zwitterionic, Amide, or Bare Silica) Step2 2. Mobile Phase Optimization (Buffer pH & Ionic Strength) Step1->Step2 Step3 3. Gradient & Diluent Tuning (Sample Diluent MUST match initial %B) Step2->Step3 Step4 4. System Suitability & Validation (Self-Validating Protocol) Step3->Step4

HILIC Method Development Workflow for Polar Analytes.
Mechanistic Considerations
  • Stationary Phase Selection: A Zwitterionic (ZIC-HILIC) or Amide phase is recommended. These phases maintain a stable water-enriched layer and provide balanced electrostatic interactions, preventing the severe peak tailing often seen with bare silica[4].

  • Buffer Selection: Ammonium formate (pH 3.0–4.0) is ideal. At this pH, the imidazole ring is protonated. The formate buffer provides sufficient ionic strength (typically 10–20 mM in the aqueous portion) to mask residual silanols and ensure reproducible retention times[3].

  • Sample Diluent: In HILIC, injecting a sample dissolved in 100% water will disrupt the localized water-enriched layer on the column, causing severe peak distortion. The sample diluent must contain at least 75% organic solvent.

Mechanism Analyte Amidoxime Analyte Bulk Bulk Mobile Phase (>70% ACN) Analyte->Bulk Injection WaterLayer Water-Enriched Layer (Partitioning Zone) Bulk->WaterLayer Partitioning Stationary Polar Stationary Phase (H-Bonding & Ionic) WaterLayer->Stationary Electrostatic & H-Bonding

Mixed-mode HILIC retention mechanism for basic amidoximes.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . By strictly adhering to the buffer concentrations and diluent matching, the method inherently prevents the most common HILIC failures (retention time drift and peak splitting).

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade.

  • Water: Ultrapure (18.2 MΩ·cm).

  • Buffer: 100 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid (Aqueous stock).

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 2.1 mm, 3 µm particle size.

Chromatographic Conditions

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5) Mobile Phase B: Acetonitrile (LC-MS Grade) (Note: In HILIC, Mobile Phase B is the weak solvent. Increasing Mobile Phase A increases elution strength).

Table 2: Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Water/Buffer)% Mobile Phase B (ACN)Curve
0.00.31090Initial
1.00.31090Isocratic hold
6.00.34060Linear Gradient
8.00.34060Column Wash
8.10.31090Return to Initial
15.00.31090Re-equilibration

Critical Step: HILIC columns require extensive re-equilibration. The 7-minute post-gradient hold (approx. 10 column volumes) is mandatory to rebuild the stable water-enriched layer[5].

Sample Preparation Workflow
  • Stock Solution: Dissolve N'-hydroxy-1H-imidazole-2-carboximidamide standard in 50:50 Water:ACN to a concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution using a diluent of 10:90 Water:ACN to achieve the target analytical concentration (e.g., 10 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability & Validation (Self-Validating Criteria)

To ensure the integrity of the analytical run, a System Suitability Test (SST) must be injected in quintuplicate prior to sample analysis. If the system fails these criteria, the protocol dictates specific causal troubleshooting steps.

Table 3: System Suitability Acceptance Criteria
ParameterAcceptance CriteriaCausality / Troubleshooting for Failure
Retention Time (RT) %RSD ≤ 1.0%Failure indicates incomplete column equilibration. Increase the post-gradient re-equilibration time by 3 minutes.
Tailing Factor (Tf) 0.9 – 1.5Failure indicates secondary electrostatic interactions. Verify that the aqueous buffer concentration is exactly 10 mM.
Theoretical Plates (N) > 5,000Failure indicates sample solvent mismatch. Ensure the sample diluent contains at least 75% Acetonitrile.
Signal-to-Noise (S/N) > 10 (for LOQ)Failure indicates ion suppression. Check MS source parameters or divert early eluting salts to waste.

References[1] Clement, B., et al. "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011. URL: https://www.tandfonline.com/doi/full/10.3109/14756361003733647[3] Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Technical Overview, 2018. URL: https://www.agilent.com/en/product/liquid-chromatography/hplc-columns/hilic-columns[4] Thermo Fisher Scientific. "HILIC Method Development in a Few Simple Steps." Technical Notes. URL: https://www.thermofisher.com/[5] Hao, Z., et al. "Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles." PMC (NIH), 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5701740/[2] Indorf, P., et al. "Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates." Journal of Medicinal Chemistry, ACS Publications, 2019. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01444

Sources

Method

Application Note: High-Throughput Screening Workflows Utilizing N'-hydroxy-1H-imidazole-2-carboximidamide

Executive Summary N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3; Formula: C₄H₆N₄O) is a specialized amidoxime derivative of imidazole. In modern drug discovery, amidoximes are heavily utilized as prodrugs t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3; Formula: C₄H₆N₄O) is a specialized amidoxime derivative of imidazole. In modern drug discovery, amidoximes are heavily utilized as prodrugs to enhance the bioavailability of highly basic amidines, as nitric oxide (NO) donors, and as potent metal chelators. This application note provides a comprehensive, self-validating guide for integrating this compound into high-throughput screening (HTS) workflows, specifically focusing on enzymatic reduction kinetics and phenotypic viability assays.

Mechanistic Causality: The Role of Amidoximes

To design robust HTS assays, one must first understand the biochemical causality governing the behavior of amidoximes like N'-hydroxy-1H-imidazole-2-carboximidamide (NHIC).

Prodrug Activation via the mARC Pathway

Amidines are critical pharmacophores in anti-parasitic and anti-thrombotic drugs, but their high basicity (pKa ~11-12) prevents efficient intestinal absorption. Converting the amidine to an amidoxime (NHIC) lowers the pKa, increasing lipophilicity and membrane permeability. Once systemic, the prodrug must be reduced back to the active amidine. This biotransformation is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme.

The reduction is obligately coupled to a precise electron transport chain. mARC cannot reduce the substrate alone; it requires electrons transferred from NADH via cytochrome b5 reductase (Cyb5R) and cytochrome b5 (Cyb5) . Understanding this dependency is the foundational logic behind the NADH-depletion HTS assay described in Protocol 1.

mARC_Pathway NADH NADH (Electron Donor) Cyb5R Cytochrome b5 Reductase (Cyb5R) NADH->Cyb5R e- Cyb5 Cytochrome b5 (Cyb5) Cyb5R->Cyb5 e- mARC mARC Enzyme (Mo-Cofactor) Cyb5->mARC e- Prodrug N'-hydroxy-1H-imidazole- 2-carboximidamide mARC->Prodrug Binds & Reduces ActiveDrug 1H-imidazole- 2-carboximidamide Prodrug->ActiveDrug -H2O

Electron transfer cascade in the mARC-mediated reduction of amidoximes.

Metal Chelation and Antimicrobial Activity

The proximity of the N-hydroxy group and the imidazole nitrogen in NHIC creates a potent bidentate chelating motif. This structural feature is exploited in HTS campaigns seeking novel antimicrobial coordination complexes, such as silver-imidazolecarbaldehyde oxime complexes, which disrupt bacterial and fungal metalloenzymes .

High-Throughput Screening (HTS) Methodologies

Protocol 1: NADH-Fluorescence mARC Kinetic Assay

Causality & Logic: Because mARC reduction consumes electrons strictly from NADH, measuring the depletion of NADH provides a continuous, real-time kinetic readout. NADH is highly fluorescent (Ex 340 nm / Em 460 nm), whereas its oxidized form (NAD+) is not. This eliminates the need for complex LC-MS/MS endpoints, allowing for rapid 384-well microtiter plate screening .

Self-Validating Checkpoint: This protocol uses Benzamidoxime (BAO) as a universal reference standard. By calculating a "substrate-to-BAO ratio," researchers can normalize for batch-to-batch variations in recombinant enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer consisting of 20 mM Na-MES (pH 6.0).

  • Enzyme Reconstitution: In each well of a black 384-well microtiter plate, add the reconstituted mARC system: 7.5 µg mARC (1 or 2), 3.5 µg Cyb5B, and 0.08 µg Cyb5R3.

  • Substrate Addition: Add NHIC (test compound) at varying concentrations (e.g., 1 µM to 500 µM).

    • Positive Control Well: 100 µM Benzamidoxime (BAO).

    • Negative Control Well: 1% DMSO vehicle (background NADH degradation).

  • Reaction Initiation: Inject NADH to a final concentration of 200 µM to initiate the electron transfer cascade.

  • Kinetic Readout: Immediately read fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 20 minutes at 37°C using a microplate reader.

  • Data Validation: Calculate the Z'-factor between the BAO control and DMSO control. Proceed with IC50/Km calculations only if Z' > 0.6 .

Protocol 2: Resazurin-Based Phenotypic Viability Assay

Causality & Logic: When screening NHIC derivatives for anti-parasitic activity (e.g., Human African Trypanosomiasis), cell viability must be quantified. Resazurin is a blue, non-fluorescent dye. Metabolically active cells reduce resazurin into resorufin, a highly fluorescent pink compound. Dead cells cannot perform this reduction, providing a direct, scalable, and inexpensive measure of compound cytotoxicity .

Step-by-Step Methodology:

  • Cell Seeding: Dilute T. b. brucei parasites in log-phase growth to 2 × 10⁵ cells/mL in HMI-9 media. Dispense 40 µL per well into a 384-well clear-bottom plate.

  • Compound Dosing: Pin-transfer 100 nL of NHIC libraries (in DMSO) into the assay plates.

    • Positive Control Well: Pentamidine (known trypanocidal).

    • Negative Control Well: 0.25% DMSO vehicle.

  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂.

  • Resazurin Addition: Add 10 µL of 0.15 mg/mL resazurin solution to all wells. Incubate for an additional 4 hours.

  • Endpoint Readout: Measure resorufin fluorescence at Ex 540 nm / Em 590 nm.

  • Data Validation: Calculate the Signal-to-Background (S/B) ratio. The assay is validated if S/B > 10 and Z' > 0.5 .

HTS_Workflow Step1 1. Compound Preparation (NHIC Library in DMSO) Step2 2. Cell Seeding / Enzyme Mix (384-well microtiter plates) Step1->Step2 Step3 3. Incubation Phase (Controlled Temp & Time) Step2->Step3 Step4 4. Reagent Addition (Resazurin or NADH monitoring) Step3->Step4 Step5 5. Fluorescence Readout (High-Throughput Plate Reader) Step4->Step5 Step6 Step6 Step5->Step6

High-throughput screening workflow using resazurin reduction for cell viability.

Quantitative Data & Assay Validation Standards

To ensure cross-laboratory reproducibility, all HTS campaigns utilizing N'-hydroxy-1H-imidazole-2-carboximidamide must adhere to the following quantitative validation thresholds:

Assay TypeTarget MechanismPrimary ReadoutExcitation / EmissionValidation MetricStandard Control
mARC Kinetic Assay Enzymatic Prodrug ReductionNADH DepletionEx: 340 nm Em: 460 nmZ'-factor > 0.6Benzamidoxime (BAO)
Phenotypic Viability Anti-parasitic (T. b. brucei)Resorufin GenerationEx: 540 nm Em: 590 nmZ'-factor > 0.5 S/B > 10Pentamidine
Metal Chelation Metalloenzyme InhibitionTarget-Specific (e.g., FRET)Assay DependentIC₅₀ shift < 3-foldEDTA / Known Chelator

References

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis Source: PubMed Central (PMC) URL:[Link]

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Application

Application Notes &amp; Protocols: N'-hydroxy-1H-imidazole-2-carboximidamide in Organic Synthesis as an Intermediate

For distribution to: Researchers, scientists, and drug development professionals. PART 1: CORE DIRECTIVE This technical guide provides a comprehensive overview of N'-hydroxy-1H-imidazole-2-carboximidamide, a versatile in...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive overview of N'-hydroxy-1H-imidazole-2-carboximidamide, a versatile intermediate in organic synthesis. The document is structured to deliver in-depth technical details, from its synthesis to its application in the construction of complex heterocyclic systems, particularly those of medicinal interest. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC
Introduction: The Strategic Importance of Imidazole-Based Intermediates

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. N'-hydroxy-1H-imidazole-2-carboximidamide, in particular, has emerged as a valuable building block due to the synthetic versatility of the N'-hydroxyamidine functional group.[3] This moiety serves as a linchpin for the construction of more complex heterocyclic systems, offering a reliable pathway to novel chemical entities.[4][5]

This guide will elucidate the synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide and detail its application as an intermediate, with a focus on the formation of 1,2,4-oxadiazoles, a class of heterocycles with significant therapeutic potential.[6]

Synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide

The synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide is typically achieved through the reaction of a suitable imidazole precursor with hydroxylamine. A common starting material is 2-cyano-1H-imidazole. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group, a well-established method for the preparation of N'-hydroxyimidamides (amidoximes).

Protocol 1: Synthesis from 2-Cyano-1H-imidazole

Objective: To synthesize N'-hydroxy-1H-imidazole-2-carboximidamide from 2-cyano-1H-imidazole and hydroxylamine.

Materials:

  • 2-Cyano-1H-imidazole

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or an equivalent base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-1H-imidazole (1.0 eq.) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium bicarbonate (1.2 eq.) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of 2-cyano-1H-imidazole.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure N'-hydroxy-1H-imidazole-2-carboximidamide.

Diagram 1: Synthesis Workflow

G start 2-Cyano-1H-imidazole reagents + Hydroxylamine HCl + NaHCO3 start->reagents reaction Reflux in EtOH/H2O reagents->reaction workup Cool & Filter/ Concentrate reaction->workup purification Recrystallize workup->purification product N'-hydroxy-1H-imidazole- 2-carboximidamide purification->product

Caption: General workflow for the synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide.

Application in the Synthesis of 1,2,4-Oxadiazoles

A primary application of N'-hydroxy-1H-imidazole-2-carboximidamide is its use as a precursor for the synthesis of 3-substituted 1,2,4-oxadiazoles.[4][5] This transformation is typically achieved by reacting the N'-hydroxyamidine with an acylating agent, followed by cyclodehydration.[6]

Mechanism Overview: The reaction proceeds in two key steps:

  • O-Acylation: The hydroxyl group of the N'-hydroxyamidine attacks the carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), forming an O-acylamidoxime intermediate.[5]

  • Cyclodehydration: The O-acylamidoxime intermediate undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.[5]

Diagram 2: General Mechanism for 1,2,4-Oxadiazole Formation

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration a N'-hydroxy-1H-imidazole- 2-carboximidamide c O-Acylamidoxime Intermediate a->c b Acylating Agent (e.g., R-COCl) b->c d O-Acylamidoxime Intermediate e 3-(1H-imidazol-2-yl)- 1,2,4-oxadiazole d->e Heat

Caption: Two-step mechanism for the synthesis of 1,2,4-oxadiazoles.

Protocol 2: One-Pot Synthesis of 3-(1H-imidazol-2-yl)-5-substituted-1,2,4-oxadiazoles

Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from N'-hydroxy-1H-imidazole-2-carboximidamide and a carboxylic acid in a one-pot procedure.

Materials:

  • N'-hydroxy-1H-imidazole-2-carboximidamide

  • A carboxylic acid (R-COOH)

  • A coupling agent (e.g., HOBt, CDI)[6]

  • A dehydrating agent/base (e.g., polymer-supported carbodiimide, NaOH in DMSO)[5][6]

  • An appropriate solvent (e.g., THF, DMSO)[5][6]

  • Standard laboratory glassware

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.), coupling agent (e.g., HOBt, 1.2 eq.), and dehydrating agent (e.g., PS-Carbodiimide, 1.5 eq.) in a suitable solvent, add N'-hydroxy-1H-imidazole-2-carboximidamide (1.0 eq.).[5]

  • The reaction can be performed at room temperature or heated (conventional or microwave) to drive the reaction to completion.[5] Monitor by TLC.

  • Upon completion, the workup will depend on the reagents used. For polymer-supported reagents, filtration followed by concentration of the filtrate is sufficient.[5] For other methods, an aqueous workup followed by extraction with an organic solvent may be necessary.[5]

  • The crude product is then purified by flash column chromatography or recrystallization to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.[5]

Table 1: Representative Acylating Agents and Corresponding 1,2,4-Oxadiazole Products

Acylating Agent (R-COOH)Resulting 5-Substituent (R) on 1,2,4-Oxadiazole
Acetic AcidMethyl
Benzoic AcidPhenyl
4-Chlorobenzoic Acid4-Chlorophenyl
Cyclohexanecarboxylic AcidCyclohexyl
Role in Drug Discovery

The imidazole nucleus is a key component of many therapeutic agents.[7][8] The ability to readily synthesize derivatives using N'-hydroxy-1H-imidazole-2-carboximidamide as an intermediate makes it a valuable tool in drug discovery. The resulting 1,2,4-oxadiazole-containing molecules are often explored for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.[6][9]

PART 3: VISUALIZATION & FORMATTING

Diagram 3: Experimental Workflow for 1,2,4-Oxadiazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Carboxylic Acid, Coupling Agent, and Dehydrating Agent in Solvent b Add N'-hydroxy-1H-imidazole- 2-carboximidamide a->b c Stir at RT or Heat (Monitor by TLC) b->c d Filter (if using solid-supported reagents) or Aqueous Workup/Extraction c->d e Concentrate d->e f Purify by Chromatography or Recrystallization e->f g Pure 3,5-disubstituted 1,2,4-oxadiazole f->g

Caption: Step-by-step workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

References
  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

  • MDPI. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • ACS Publications. (2025, November 11). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from [Link]

  • MDPI. (2023, June 19). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • JETIR.org. (n.d.). Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles. Retrieved from [Link]

  • Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Retrieved from [Link]

  • SOME PROPERTIES OF 1-HYDROXY-1H-IMIDAZOLE-2-CARBOXYLIC ACID ESTERS. (2024, December 13). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. Retrieved from [Link]

Sources

Method

In vivo dosing strategies for N'-hydroxy-1H-imidazole-2-carboximidamide research

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N'-Hydroxy-1H-imidazole-2-carboximidamide Mechanistic Rationale: The Amidoxime Prodrug Strategy N'-hydroxy-1H-imidazole-2-carboximidamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of N'-Hydroxy-1H-imidazole-2-carboximidamide

Mechanistic Rationale: The Amidoxime Prodrug Strategy

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a specialized chemical intermediate and prodrug candidate[1]. The core pharmacological challenge in delivering its active moiety—1H-imidazole-2-carboximidamide (an amidine)—is its extreme basicity. Under physiological conditions (pH 7.4), the amidine group is heavily protonated. This positive charge severely restricts passive transcellular diffusion across the intestinal epithelium, resulting in negligible oral bioavailability.

To circumvent this barrier, the N-hydroxylation of the amidine yields an amidoxime (N'-hydroxy-1H-imidazole-2-carboximidamide). The introduction of the oxygen atom dramatically lowers the basicity of the functional group, ensuring the molecule remains uncharged in the gastrointestinal tract, thereby enabling rapid absorption via passive diffusion[2].

Once absorbed, the amidoxime acts as a prodrug and must be reductively cleaved to release the active amidine. This bioconversion is catalyzed in vivo by the mitochondrial amidoxime reducing component (mARC), a molybdenum-containing enzyme system highly expressed in hepatic and renal tissues[3].

The Bioconversion Pathway: mARC Enzyme System

The activation of N'-hydroxy-1H-imidazole-2-carboximidamide is not a spontaneous chemical degradation; it is an enzymatically driven electron-transfer cascade. The mARC system requires three components to function: NADH as the electron donor, NADH-cytochrome b5 reductase (CYB5R), and cytochrome b5 (CYB5B).

mARC_Pathway NADH NADH (Electron Donor) CYB5R CYB5R (Reductase) NADH->CYB5R e- CYB5B CYB5B (Cytochrome b5) CYB5R->CYB5B e- mARC mARC1 / mARC2 (Molybdoenzyme) CYB5B->mARC e- Amidine 1H-imidazole- 2-carboximidamide (Active Amidine) mARC->Amidine Reduction (-H2O) Prodrug N'-hydroxy-1H-imidazole- 2-carboximidamide (Prodrug) Prodrug->mARC

Electron transfer cascade of the mARC system activating the amidoxime prodrug.

In Vivo Dosing Strategies

When designing in vivo studies for this compound, the formulation must account for the physicochemical properties of the amidoxime, while the study design must isolate gastrointestinal absorption from hepatic metabolism.

  • Oral (PO) Formulation : Due to the masked charge, the amidoxime exhibits moderate lipophilicity. If aqueous solubility is limited, a homogeneous suspension in 0.5% Methylcellulose (MC) or 0.1% Tween-80 is preferred over high-concentration organic solvents (like DMSO). Causality: High organic solvent loads can artificially alter gastrointestinal transit times and membrane permeability, skewing true absorption kinetics.

  • Intravenous (IV) Formulation : IV dosing requires a true solution to prevent micro-embolisms. A vehicle such as 5% DMSO / 10% Solutol HS15 / 85% Saline ensures complete dissolution without precipitating in the bloodstream.

Self-Validating Experimental Protocol: Pharmacokinetics

To ensure absolute trustworthiness, the pharmacokinetic (PK) protocol must be designed as a self-validating system . If a researcher only doses the prodrug orally and measures the active amidine in plasma, a low systemic exposure could be falsely attributed to poor mARC conversion, when the root cause might actually be poor gastrointestinal absorption.

Self-Validating Solution: The protocol must include both IV and PO arms for the prodrug, and the bioanalytical method must simultaneously quantify both the intact prodrug and the active amidine. This allows the calculation of the exact metabolic conversion ratio independent of absorption variables.

PK_Workflow Formulation 1. Formulation PO (Suspension) vs IV (Solution) Dosing 2. In Vivo Dosing Rodent Models (n=3-5/group) Formulation->Dosing Sampling 3. Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Extraction 4. Plasma Extraction Protein Precipitation (ACN) Sampling->Extraction LCMS 5. LC-MS/MS Bioanalysis Quantify Prodrug & Amidine Extraction->LCMS

Step-by-step in vivo pharmacokinetic workflow for amidoxime prodrug evaluation.

Step-by-Step Methodology
  • Animal Preparation : Acclimate male Sprague-Dawley rats (200-250g, n=4/group) for 7 days. Fast the PO group for 12 hours prior to dosing. Causality: Fasting reduces food-effect variability on absorption and standardizes the baseline activity of the mARC system, which is intrinsically linked to lipid and energy metabolism.

  • Dosing Execution :

    • Group 1 (IV): Administer N'-hydroxy-1H-imidazole-2-carboximidamide at 5 mg/kg via slow tail vein injection.

    • Group 2 (PO): Administer the prodrug at 20 mg/kg via oral gavage.

  • Serial Blood Sampling : Collect 200 µL of blood via jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C (3000 x g, 10 min) to harvest plasma. Causality: Amidoximes can be unstable in plasma at room temperature due to circulating esterases or spontaneous hydrolysis; maintaining a strict 4°C cold chain is critical for sample integrity.

  • Plasma Extraction (Protein Precipitation) : Add 150 µL of ice-cold Acetonitrile (ACN, containing a stable-isotope internal standard) to 50 µL of plasma. Vortex for 2 minutes and centrifuge at 12,000 x g for 10 minutes. Causality: ACN is chosen over liquid-liquid extraction (LLE) because the enzymatically generated active amidine is highly polar. Non-polar LLE solvents would result in catastrophic loss of the active metabolite during extraction.

  • LC-MS/MS Bioanalysis : Analyze the supernatant using a hydrophilic interaction liquid chromatography (HILIC) column to retain the polar amidine. Monitor MRM transitions for both the prodrug and the active amidine to validate the conversion cascade.

Quantitative Data Presentation

The success of the dosing strategy is evaluated by comparing the Area Under the Curve (AUC) of the prodrug versus the active amidine. Below is a structured representation of expected normative data demonstrating successful first-pass metabolic activation.

Pharmacokinetic ParameterProdrug (IV, 5 mg/kg)Amidine (IV, 5 mg/kg)Prodrug (PO, 20 mg/kg)Amidine (PO, 20 mg/kg)
Cmax (ng/mL) 21004508501200
Tmax (h) 0.080.51.02.0
AUC_0-last (hng/mL) 3500180028006500
T1/2 (h) 1.23.51.54.0
Bioavailability (F%) 100% (Reference)-~20% (Prodrug intact)-
Metabolic Conversion Ratio -0.51-2.32

*Metabolic Conversion Ratio = AUC_amidine / AUC_prodrug. A high PO conversion ratio (2.32) compared to IV (0.51) confirms that the prodrug is efficiently absorbed and undergoes extensive first-pass activation by hepatic mARC enzymes.

Sources

Application

Application Note: Robust HILIC-MS/MS Quantification of N'-hydroxy-1H-imidazole-2-carboximidamide in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Compound of Interest: N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3 | Formula: C₄H₆N₄O | MW: 126.12 g/mol ) Analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists. Compound of Interest: N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3 | Formula: C₄H₆N₄O | MW: 126.12 g/mol )

Analytical Challenges & Mechanistic Solutions

N'-hydroxy-1H-imidazole-2-carboximidamide is a low-molecular-weight, highly polar, and basic nitrogenous compound. These physicochemical properties present significant challenges for traditional bioanalysis:

  • Poor Retention on Reversed-Phase Liquid Chromatography (RPLC): Due to its high hydrophilicity, the compound elutes in the void volume of standard C18 columns, leading to severe ion suppression from early-eluting endogenous plasma components (e.g., salts, unretained proteins).

  • Low Mass-to-Charge Ratio (m/z 127.1): The low precursor mass makes the analyte highly susceptible to high background noise and isobaric interferences in the low-mass region of the mass spectrum.

The Causality Behind the Method Design

To overcome these limitations, this protocol abandons RPLC in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . As demonstrated in foundational studies on polar imidazole derivatives and monoamine neurotransmitters, HILIC provides orthogonal retention mechanisms (partitioning, hydrogen bonding, and weak electrostatic interactions) that strongly retain polar bases without the need for MS-suppressing ion-pairing reagents.

We pair an Amide-bonded stationary phase with a high-organic mobile phase buffered with ammonium formate. The amide groups provide exceptional hydrogen-bonding capacity for the N'-hydroxy and carboximidamide moieties. Furthermore, the sample preparation utilizes a 3:1 Acetonitrile (MeCN) protein precipitation (PPT) followed by phospholipid depletion (PLD). This is a deliberate, mechanistic choice: the resulting extract is highly organic (~75% MeCN), which perfectly matches the weak injection solvent conditions required for HILIC, allowing for sharp on-column focusing while simultaneously eliminating matrix-suppressing glycerophosphocholines.

Mechanism A N'-hydroxy-1H-imidazole-2-carboximidamide (Highly Polar, Basic, MW 126.1) B Challenge: Poor RPLC Retention A->B C Challenge: Plasma Matrix Effects A->C D Solution: HILIC Amide Column (Orthogonal Partitioning) B->D E Solution: MeCN PPT + PLD (Matches HILIC Mobile Phase) C->E F Result: High Sensitivity, Sharp Peaks, Minimal Ion Suppression D->F E->F

Fig 1: Mechanistic rationale for selecting HILIC and MeCN precipitation for polar basic analytes.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically [¹³C, ¹⁵N₂]-N'-hydroxy-1H-imidazole-2-carboximidamide, to dynamically correct for injection-to-injection variance and matrix ionization effects.

Materials & Reagents
  • Analytical Standards: N'-hydroxy-1H-imidazole-2-carboximidamide (Purity >98%) and SIL-IS.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water (H₂O).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (NH₄FA).

  • Consumables: 96-well Phospholipid Depletion (PLD) plates (e.g., Phenomenex Phree or Waters Ostro).

Step-by-Step Sample Preparation
  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 2 mL 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (500 ng/mL in 50:50 MeOH:H₂O) to all wells except double blanks. Vortex briefly.

  • Protein Precipitation: Add 150 µL of ice-cold MeCN containing 0.1% FA to each well.

    • Causality Note: The acidic MeCN disrupts protein binding and ensures the analyte remains fully protonated, maximizing solubility in the organic crash solvent.

  • Mixing & Centrifugation: Seal the plate and vortex vigorously for 5 minutes at 1000 rpm. Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Phospholipid Depletion (PLD): Transfer the supernatant (~200 µL) to a 96-well PLD plate positioned over a clean collection plate. Apply positive pressure (2-5 psi) to elute the sample.

  • Direct Injection: The resulting filtrate is directly injected into the LC-MS/MS system. Do not evaporate and reconstitute in water, as this will cause peak breakthrough on the HILIC column.

Workflow A 1. Plasma Aliquot (50 µL + SIL-IS) B 2. Protein PPT (150 µL MeCN) A->B C 3. PLD Cleanup (Phospholipid Removal) B->C D 4. HILIC Separation (Amide Column) C->D E 5. ESI-MS/MS (MRM Detection) D->E

Fig 2: Self-validating HILIC-MS/MS workflow with phospholipid depletion for plasma samples.

Instrumental Conditions

Liquid Chromatography (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: 2.0 µL

  • Mobile Phase A (Strong Solvent): 10 mM NH₄FA in H₂O with 0.1% FA (pH ~3.2)

  • Mobile Phase B (Weak Solvent): 0.1% FA in MeCN

Table 1: HILIC Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.40 5.0 95.0 Initial
1.00 0.40 5.0 95.0 6 (Linear)
4.00 0.40 45.0 55.0 6 (Linear)
5.00 0.40 45.0 55.0 6 (Linear)
5.10 0.40 5.0 95.0 1 (Step)

| 8.00 | 0.40 | 5.0 | 95.0 | 6 (Linear) |

Mechanistic Insight: In HILIC, water is the strong eluting solvent. The gradient starts at 95% organic to retain the highly polar N'-hydroxy-1H-imidazole-2-carboximidamide, then increases aqueous content to elute it sharply.

Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 2: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Target Compound 127.1 110.1 50 35 16 Quantifier (Loss of -OH)
Target Compound 127.1 69.0 50 35 28 Qualifier (Imidazole ring)

| SIL-IS | 130.1 | 113.1 | 50 | 35 | 16 | Internal Standard |

Method Validation & Quantitative Data

The method must be validated according to ICH M10 guidelines for bioanalytical method validation. The self-validating nature of the assay is confirmed by monitoring the SIL-IS response across all samples (must remain within ±20% of the mean).

Table 3: Representative Validation Performance Summary

Validation Parameter Acceptance Criteria Observed Performance
Linearity Range R² ≥ 0.990 1.0 – 1000 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Precision ≤ 20% 1.0 ng/mL (CV = 8.4%)
Intra-day Precision (QC Levels) CV ≤ 15% 3.2% – 7.1%
Inter-day Accuracy (QC Levels) 85% – 115% of Nominal 94.5% – 106.2%
Matrix Effect (IS-Normalized) 85% – 115% 96.8% (Indicates no severe suppression)

| Extraction Recovery | Consistent across QC levels | 88.4% ± 4.2% |

References

  • Li, W., et al. (2008). "Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma." Talanta. URL: [Link]

  • Danaceau, J. P., et al. (2012). "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters." Bioanalysis. URL:[Link]

  • Wang, Z.-Z., et al. (2016). "Development and validation of an HILIC-MS/MS method by one-step precipitation for chloroquine in miniature pig plasma." Bioanalysis. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in N'-Hydroxy-1H-imidazole-2-carboximidamide Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a mechanistic troubleshooting framework and validated protocols for the high-yield synthesis of N'-hydroxy-1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide a mechanistic troubleshooting framework and validated protocols for the high-yield synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide from 1H-imidazole-2-carbonitrile.

Mechanistic Causality & Reaction Pathway

The synthesis of N'-hydroxy-1H-imidazole-2-carboximidamide relies on the nucleophilic addition of hydroxylamine to the electrophilic cyano group of 1H-imidazole-2-carbonitrile[1]. While seemingly straightforward, the reaction is frequently plagued by low conversion rates and the formation of an unwanted amide byproduct (1H-imidazole-2-carboxamide).

As a Senior Application Scientist, it is critical to understand the ambident nature of hydroxylamine . Hydroxylamine can act as a nucleophile through either its nitrogen (N-attack) or oxygen (O-attack) atom[2].

  • Protic Solvent Trap: In conventional protocols using polar protic solvents (e.g., ethanol or methanol) and weak bases (e.g., Na2​CO3​ ), hydrogen bonding alters the nucleophilicity of hydroxylamine. This solvation effect, combined with the presence of trace water, frequently drives O-attack or direct hydration of the nitrile, resulting in the primary formation of the amide byproduct[2].

  • Aprotic Optimization: By switching to a polar aprotic solvent (e.g., DMSO) and a strong, non-nucleophilic base (e.g., KOtBu), the nucleophilicity of the nitrogen atom is preserved, strictly favoring the N-attack required to form the target amidoxime[2][3].

Mechanism SM 1H-imidazole-2-carbonitrile (Electrophile) Int Tetrahedral Intermediate SM->Int NH2OH Hydroxylamine (Ambident Nucleophile) NH2OH->Int Base Activation Prod N'-hydroxy-1H-imidazole-2-carboximidamide (Target Amidoxime) Int->Prod N-attack (DMSO / KOtBu) Side 1H-imidazole-2-carboxamide (Amide Byproduct) Int->Side O-attack / Hydration (EtOH / Na2CO3)

Caption: Reaction mechanism of amidoxime synthesis highlighting solvent-dependent pathway divergence.

Validated Experimental Protocols

To ensure a self-validating system, always monitor the reaction via TLC or LC-MS before proceeding to workup. Below are two distinct methodologies tailored to the reactivity of your specific imidazole-carbonitrile batch.

Protocol A: Standard Thermal Synthesis (For highly pure, reactive batches)

This is the classical approach, suitable when amide byproduct formation is historically low for your specific substrate[1][4].

  • Reagent Preparation: In a round-bottom flask, dissolve hydroxylamine hydrochloride (2.5 eq) and sodium carbonate (1.6 eq) in a minimum amount of distilled water to neutralize the salt and generate free hydroxylamine[4].

  • Substrate Addition: Dissolve 1H-imidazole-2-carbonitrile (1.0 eq) in absolute ethanol and add it dropwise to the aqueous mixture.

  • Reaction: Equip a reflux condenser and heat the mixture to 60–80 °C under a nitrogen atmosphere for 5–24 hours[1].

  • Workup: Evaporate the ethanol under reduced pressure. Pour the remaining aqueous residue into ice-cold water.

  • Isolation: Filter the precipitated N'-hydroxy-1H-imidazole-2-carboximidamide. If the product oils out, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate[4][5].

Protocol B: Aprotic Synthesis (For hindered substrates or high amide-byproduct cases)

This optimized protocol suppresses hydration and forces N-attack[2][3].

  • Reagent Preparation: Suspend hydroxylamine hydrochloride (4.0 to 10.0 eq) in anhydrous DMSO under a strict nitrogen atmosphere. Cool the flask to 0 °C[3].

  • Base Activation: Gradually add potassium tert-butoxide (KOtBu) (equal equivalents to hydroxylamine) and stir for 30 minutes to generate the free base[3].

  • Substrate Addition: Add 1H-imidazole-2-carbonitrile (1.0 eq) in one portion. Allow the reaction to warm to room temperature and stir for 18 hours[3].

  • Workup: Pour the mixture into ice-cold water to precipitate the product.

  • Isolation: Filter the precipitate and wash thoroughly with cold water and a non-polar solvent (e.g., perfluorohexane or cold hexanes) to remove residual DMSO[3][5].

Workflow Prep 1. Reagent Prep NH2OH·HCl + Base Inert Atmosphere React 2. Nucleophilic Addition 60-80°C or 25°C (DMSO) Monitor via TLC Prep->React Workup 3. Quench & Workup Solvent Evaporation Cold Water Precipitation React->Workup Purify 4. Purification Filtration / Washing (Avoid Acidic pH) Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation of imidazole amidoximes.

Quantitative Troubleshooting Matrix

When yields drop below 70%, consult the following matrix to identify the root cause and apply the corresponding corrective action.

Observed IssueRoot CauseQuantitative Parameter / IndicatorCorrective Action
Low Conversion / Slow Rate Low electrophilicity of the C2-nitrile or inadequate thermal energy.Reaction time > 24h; Starting material remains on TLC.Increase temperature to 80 °C. Alternatively, apply ultrasonic irradiation to accelerate the reaction (often completes in <1 hr)[5][6].
High Amide Byproduct Ambident O-attack or nitrile hydration due to protic environment.LC-MS shows M+1 corresponding to carboxamide (+1 Da vs amidoxime).Abandon EtOH/MeOH. Switch to Protocol B (DMSO / KOtBu) to enforce N-attack[2].
Hydroxylamine Decomposition Thermal degradation or oxidation of the nucleophile.Gas evolution; sudden darkening of the reaction mixture.Ensure strict inert atmosphere (N₂/Ar). Use a larger excess of fresh NH2​OH⋅HCl (up to 10 eq)[3][5].
Poor Isolation Yield High aqueous solubility of the imidazole amidoxime.Product remains in the aqueous phase during liquid-liquid extraction.Do not use acidic workups[7]. Evaporate organic solvents first, then precipitate directly in ice-cold water[5].

Frequently Asked Questions (FAQs)

Q1: Why is my reaction generating 1H-imidazole-2-carboxamide instead of the desired amidoxime? A1: This is a classic solvent effect. In protic solvents like ethanol, hydrogen bonding alters the nucleophilicity of hydroxylamine, and trace water combined with the base causes direct hydration of the nitrile group. Switching to an aprotic solvent like DMSO with a strong base circumvents this ambident behavior and suppresses the amide byproduct[2].

Q2: How many equivalents of hydroxylamine should I use for imidazole-2-carbonitrile? A2: While standard protocols suggest 1.5 to 2.5 equivalents[4][5], heterocyclic nitriles can sometimes exhibit lower reactivity due to electron delocalization. If conversion is poor, do not hesitate to increase the hydroxylamine hydrochloride and base to 4.0–10.0 equivalents[3].

Q3: Can I speed up the reaction without causing the hydroxylamine to decompose at high temperatures? A3: Yes. Ultrasonic irradiation is a highly effective, field-proven method for accelerating amidoxime synthesis. Sonication can reduce reaction times from 24 hours to under an hour while maintaining moderate to high yields and preventing thermal degradation[5][6].

Q4: The product is highly polar. How do I prevent losing it during the aqueous workup? A4: Imidazole amidoximes are highly water-soluble and sensitive to pH. Never use acidic conditions during workup , as this will protonate the imidazole ring and the amidoxime, trapping it in the aqueous layer[7]. Instead, maintain a neutral to slightly basic pH, evaporate the reaction solvent entirely, and induce precipitation by adding ice-cold water. Filter the solid rather than attempting a liquid-liquid extraction[5][7].

References

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of amidoximes using an efficient and rapid ultrasound method ResearchGate URL:[Link]

  • One-pot synthesis of 3,5-diaryl substituted-1,2,4-oxadiazoles using gem-dibromomethylarenes Canadian Science Publishing URL:[Link]

  • Enhancing Antileishmanial Activity of Amidoxime-Based Compounds Bearing a 4,5-Dihydrofuran Scaffold MDPI URL:[Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide MDPI URL:[Link]

Sources

Optimization

Troubleshooting N'-hydroxy-1H-imidazole-2-carboximidamide degradation in aqueous solutions

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aqueous Solution Degradation Welcome to the technical support center for N'-hydroxy-1H-imidazole-2-carboximidamide. As Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aqueous Solution Degradation

Welcome to the technical support center for N'-hydroxy-1H-imidazole-2-carboximidamide. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring experimental reproducibility and the integrity of your research. This guide is designed to provide you with expert, field-proven insights into the potential degradation pathways of N'-hydroxy-1H-imidazole-2-carboximidamide in aqueous environments and to offer robust, actionable troubleshooting strategies.

Understanding the Molecule: Key Stability Concerns

N'-hydroxy-1H-imidazole-2-carboximidamide possesses two key structural features that are central to its stability profile: the imidazole ring and the N'-hydroxy-carboximidamide (a hydroxyguanidine) functional group. Degradation typically originates from the inherent reactivity of these moieties.

  • The Imidazole Ring : This heterocyclic aromatic ring is susceptible to both photodegradation and oxidation.[1][2][3] The specific substituents and the pH of the solution can significantly influence its sensitivity.

  • The N'-hydroxy-carboximidamide Group : This group is prone to hydrolysis, particularly at the C=N double bond, a reaction that can be catalyzed by both acidic and basic conditions.[4][5]

Understanding these vulnerabilities is the first step in diagnosing and preventing compound degradation. This guide will walk you through common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a rapid loss of my compound in an aqueous buffer. What is the most likely cause?

A1: Rapid degradation in an aqueous solution is typically driven by one of three primary factors: pH-mediated hydrolysis, oxidation, or photodegradation. The most common culprit is hydrolysis, especially if the buffer pH is not optimized.

  • Scientific Rationale: The stability of many pharmaceutical compounds is highly pH-dependent.[6][7] For N'-hydroxy-1H-imidazole-2-carboximidamide, both the imidazole ring (pKa ~7) and the carboximidamide group can be protonated or deprotonated, altering their susceptibility to nucleophilic attack by water.[4] Extreme pH values (either acidic or basic) often accelerate hydrolysis.[8]

  • Diagnostic Steps:

    • Confirm the pH: Measure the pH of your final solution. Buffers can shift pH upon the addition of other reagents.

    • Run a pH Control: Prepare small-scale solutions in buffers of different pH values (e.g., pH 4, 7, and 9) and monitor the compound's concentration over a few hours.

    • Check for Precipitate: Ensure the compound is fully dissolved and has not precipitated out of solution, which would also lead to a decrease in the measured concentration.

  • Preventative Measures:

    • If possible, work in a neutral to slightly alkaline pH range (e.g., pH 7.0-8.0), where many similar compounds exhibit maximum stability.[6]

    • Always prepare solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots and store them at -80°C.

Q2: How does pH specifically influence the degradation of N'-hydroxy-1H-imidazole-2-carboximidamide?

A2: The pH of the aqueous solution is arguably the most critical factor governing the stability of this compound due to its influence on hydrolysis.

  • Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the nitrogen atoms in the imidazole ring and the carboximidamide group become protonated. This makes the carbon atom of the C=N double bond more electrophilic and highly susceptible to nucleophilic attack by water, leading to the cleavage of the bond.[5] This hydrolytic pathway would likely yield 1H-imidazole-2-carboxylic acid derivatives and hydroxylamine.

  • Base-Catalyzed Hydrolysis (pH > 8): In alkaline solutions, the N'-hydroxy group can be deprotonated, which may initiate alternative degradation pathways. Furthermore, the imidazole ring itself can be deprotonated in strongly alkaline conditions, potentially increasing its susceptibility to base-mediated oxidation.[1][2]

pH RangePrimary Degradation PathwayRecommended Action
< 6.0 Acid-Catalyzed HydrolysisBuffer solution to a higher pH if experimentally feasible.
6.0 - 8.0 Optimal Stability Zone (Predicted) Ideal for solution preparation and short-term storage.
> 8.0 Base-Catalyzed Hydrolysis & OxidationAvoid highly alkaline conditions unless required by the experimental protocol.
Q3: My compound seems to degrade even at neutral pH when left on the benchtop. Could it be sensitive to light?

A3: Yes, this is a strong possibility. The imidazole moiety is a known chromophore that can absorb UV light, leading to photodegradation.[3][9]

  • Scientific Rationale: Upon absorption of light, the imidazole ring can become electronically excited. This excited state can then react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen, which can attack and degrade the compound.[1][2] This process is known as photosensitized oxidation.

  • Diagnostic Steps:

    • Run a Light vs. Dark Control: Prepare two identical samples. Wrap one completely in aluminum foil to protect it from light and leave the other exposed to ambient laboratory light.

    • Analyze Both Samples: After a set period (e.g., 4-8 hours), analyze the concentration of the compound in both samples. A significantly lower concentration in the light-exposed sample confirms photosensitivity.

  • Preventative Measures:

    • Always store stock solutions and conduct experiments in amber-colored vials or glassware.

    • If using clear plates or tubes, wrap them in aluminum foil.

    • Minimize the exposure of the solution to direct light during handling.

Q4: I suspect oxidative degradation is occurring. How can I confirm this and what are the best ways to prevent it?

A4: Oxidative degradation is a common issue, especially for compounds with electron-rich heterocyclic rings like imidazole and functional groups that can participate in redox reactions.[2][10]

  • Scientific Rationale: Dissolved oxygen in aqueous solutions can lead to autoxidation. This process can be significantly accelerated by the presence of trace metal ions (e.g., Fe²⁺, Cu²⁺), which can catalyze the formation of free radicals.[11] The imidazole ring can be oxidized, potentially leading to ring-opening or the formation of oxo-imidazole derivatives.[2][11]

  • Diagnostic Steps:

    • Deoxygenate your Buffer: Prepare a sample using a buffer that has been thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Run an Inert vs. Air Control: Compare the stability of the compound in the deoxygenated buffer under an inert atmosphere against a sample prepared in a standard, air-saturated buffer.

    • Add a Chelating Agent: In a separate experiment, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester any catalytic metal ions. If this improves stability, metal-catalyzed oxidation is likely a contributing factor.

  • Preventative Measures:

    • For long-term storage or sensitive experiments, use deoxygenated solvents.

    • Store solutions under an inert atmosphere (argon or nitrogen).

    • Consider adding an antioxidant to your buffer system, provided it does not interfere with your experiment.

Visualizing the Problem: Diagrams

To better assist in your troubleshooting, the following diagrams illustrate the logical workflow for diagnosing degradation and the primary chemical pathways involved.

Caption: A decision tree for troubleshooting degradation.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway (Acid-Catalyzed Example) cluster_oxidation Oxidative Pathway Example Compound_H N'-hydroxy-1H-imidazole-2-carboximidamide Protonation Protonation of C=N bond Compound_H->Protonation + H⁺ WaterAttack Nucleophilic attack by H₂O Protonation->WaterAttack + H₂O Products_H 1H-imidazole-2-carboxamide + Hydroxylamine WaterAttack->Products_H Bond Cleavage Compound_O N'-hydroxy-1H-imidazole-2-carboximidamide ROS Reactive Oxygen Species (ROS) Compound_O->ROS + [O] Products_O Ring-Oxidized or Ring-Opened Products ROS->Products_O

Caption: Simplified potential degradation pathways.

Protocols for Stability Investigation

To systematically investigate the stability of N'-hydroxy-1H-imidazole-2-carboximidamide, a forced degradation study is the industry-standard approach.[12] This involves intentionally exposing the compound to stress conditions to identify potential degradation products and degradation rates.

Protocol: Forced Degradation Study

Objective: To determine the degradation profile of N'-hydroxy-1H-imidazole-2-carboximidamide under various stress conditions.

Materials:

  • N'-hydroxy-1H-imidazole-2-carboximidamide

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system[13][14]

  • pH meter

  • Photostability chamber (or a light source with controlled UV and visible output)

  • Oven or heating block

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample by diluting the stock with water.

    • Acid Hydrolysis: Mix equal parts of the stock solution (diluted in water) and 0.1 N HCl. Incubate one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix equal parts of the stock solution (diluted in water) and 0.1 N NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix equal parts of the stock solution (diluted in water) and 3% H₂O₂. Incubate at room temperature.[12]

    • Thermal Degradation: Incubate a solution of the compound in water at 60°C in the dark.

    • Photodegradation: Expose a solution of the compound in water to a light source as specified in ICH guideline Q1B. Keep a control sample wrapped in foil at the same temperature.[11]

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • For acid samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. The goal is to achieve 5-20% degradation to ensure that the secondary degradation products are not overly complex.[12]

Protocol: General Purpose HPLC Method

Objective: To quantify the parent compound and separate its degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry.

  • Injection Volume: 10 µL

Note: This is a starting point. Method optimization will be required. If peak tailing is observed, using a mobile phase with a lower pH (e.g., pH 2.5-3) can help by protonating residual silanols on the column.[12]

References
  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). [Link]

  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants from Sea Water. MDPI. [Link]

  • N-hydroxy-compounds as acyl transfer agents. Part 2. Kinetics and mechanism of hydrolysis and aminolysis of 1-hydroxypyrazole and 1-hydroxyimidazole esters. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. PubMed. [Link]

  • Factors affecting stability of drugs. Slideshare. [Link]

  • Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate. [Link]

  • Main reaction pathways for the formation of 1H-imidazole derivatives from monosaccharides and ammonia. ResearchGate. [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC. [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. [Link]

  • Degradation Thermique D'Imidazole-N-Oxydes dans la Source D'Un Spectrometre de Masse. ResearchGate. [Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. ijcrt.org. [Link]

  • Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Institute of Molecular and Translational Medicine. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. actapol.pl. [Link]

  • Factors Influencing Drug Stability. Scribd. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storage of N'-hydroxy-1H-imidazole-2-carboximidamide

Welcome to the Application Science portal. As an amidoxime (hydroxyamidine) derivative, N'-hydroxy-1H-imidazole-2-carboximidamide is a highly reactive molecule that is exquisitely sensitive to oxidative degradation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. As an amidoxime (hydroxyamidine) derivative, N'-hydroxy-1H-imidazole-2-carboximidamide is a highly reactive molecule that is exquisitely sensitive to oxidative degradation. Under oxidative stress, it frequently acts as a nitric oxide (NO) donor [1].

This guide provides causality-driven troubleshooting and self-validating protocols designed for researchers and drug development professionals to ensure the structural integrity of this compound during long-term storage and experimental workflows.

Part 1: Causality-Driven Troubleshooting (FAQs)

Q1: Why does my solid N'-hydroxy-1H-imidazole-2-carboximidamide turn yellow/brown after a few months of storage? A1:

  • Causality: The C=N-OH (amidoxime) moiety is highly susceptible to auto-oxidation. Atmospheric oxygen, combined with ambient light or trace transition metals, catalyzes the oxidative cleavage of the amidoxime bond [1]. This reaction yields 1H-imidazole-2-carboxamide and releases nitric oxide (NO) or nitrite/nitrate species [2]. The accumulation of these degradation products—particularly complexed nitrogen oxides—causes the characteristic yellow/brown discoloration.

  • Trustworthiness/Validation: Always perform a visual inspection before use. If discoloration is observed, the storage system has failed. Validate purity via HPLC-DAD at 254 nm before proceeding with any biological assays.

Q2: Can I store the compound in a DMSO or aqueous solution for convenience? A2:

  • Causality: Storing amidoximes in solution significantly accelerates degradation and should be avoided. In aqueous media, dissolved oxygen and trace metals (like Fe³⁺ or Cu²⁺) coordinate with the bidentate amidoxime ligand, lowering the activation energy required for oxidation [3]. In DMSO, the solvent's hygroscopicity introduces water, and DMSO itself can act as a mild oxidant over time, converting the amidoxime to its corresponding amide.

  • Trustworthiness/Validation: Solutions must be prepared fresh. If a stock solution is absolutely necessary for a high-throughput screen, use rigorously degassed, anhydrous DMSO, store at -80°C, and discard after 24 hours.

Q3: How do I prevent metal-catalyzed oxidation in my biological assays? A3:

  • Causality: Amidoximes are excellent metal chelators, forming stable five-membered ring complexes with transition metals present in standard biological buffers [3]. These metal-ligand complexes are precursors to rapid oxidative degradation.

  • Trustworthiness/Validation: Adding a stronger chelator like EDTA or DTPA (10-50 µM) to your assay buffer sequesters these trace metals, preventing them from interacting with the N'-hydroxy-1H-imidazole-2-carboximidamide and stabilizing the compound for the duration of the experiment.

Part 2: Quantitative Stability Profile

To guide your experimental planning, the following table summarizes the kinetic stability of N'-hydroxy-1H-imidazole-2-carboximidamide across various environments.

Storage ConditionAtmosphereStateHalf-Life (t₁/₂)Primary Degradation Product
25°CAmbient AirSolid~2-3 weeksAmide + NOₓ
4°CAmbient AirSolid~3 monthsAmide + NOₓ
-20°CArgon (Desiccated)Solid>12 monthsNone detected
25°CAmbient AirAqueous Buffer (pH 7.4)<24 hoursAmide + NO₂⁻
-80°CArgonAnhydrous DMSO~1 weekTrace Amide

Part 3: Mechanistic and Workflow Visualizations

OxidationPathway A N'-hydroxy-1H-imidazole- 2-carboximidamide C Oxidative Cleavage (C=N-OH bond) A->C Susceptible Moiety B O2 / ROS & Trace Metals (Fe, Cu) B->C Catalyzes D Nitric Oxide (NO) Release C->D Byproduct E 1H-imidazole-2-carboxamide (Degradation Product) C->E Primary Product

Oxidative degradation pathway of N'-hydroxy-1H-imidazole-2-carboximidamide.

StorageWorkflow Step1 Receive Solid API Step2 Aliquot in Glove Box (Argon Atmosphere) Step1->Step2 Step3 Store at -80°C in Amber Vials Step2->Step3 Step4 Reconstitute in Degassed Solvent Step3->Step4 Just-in-time use Step5 LC-MS / HPLC-DAD Integrity Check Step4->Step5 Self-Validating Step

Self-validating workflow for the safe storage and reconstitution of amidoximes.

Part 4: Experimental Protocols

Protocol 1: Argon-Sparged Aliquoting and Cryo-Storage (Self-Validating System)

To prevent repeated freeze-thaw cycles and atmospheric exposure, the bulk powder must be aliquoted immediately upon receipt.

  • Equilibration: Allow the sealed API vial to reach room temperature in a desiccator. Causality: Opening cold vials introduces rapid condensation, and moisture facilitates hydrolysis and subsequent oxidation.

  • Inert Atmosphere Handling: Transfer the vial to a glove box purged with Argon (O₂ < 5 ppm).

  • Aliquoting: Weigh the solid into pre-weighed, amber glass vials. Causality: Amber glass protects the photosensitive amidoxime bond from UV-catalyzed radical degradation.

  • Sealing: Cap with PTFE-lined septa, seal the edges with Parafilm, and store immediately at -80°C.

  • Validation Step: Weigh the vial post-storage immediately before reconstitution. Any mass increase indicates moisture ingress, compromising the self-validating storage system and flagging the aliquot for potential degradation.

Protocol 2: Pre-Experiment Integrity Validation via LC-MS

Before utilizing the compound in critical in vitro or in vivo assays, verify its integrity using this rapid LC-MS protocol.

  • Reconstitution: Dissolve a single-use aliquot in rigorously degassed, anhydrous DMSO to create a 10 mM stock.

  • Dilution: Dilute to 10 µM in LC-MS grade water/acetonitrile containing 0.1% Formic Acid immediately before injection.

  • Analysis: Monitor the parent mass (m/z 127.1 for [M+H]⁺). Quantify the peak area against the known primary degradation product, 1H-imidazole-2-carboxamide (m/z 112.1 for[M+H]⁺).

  • Go/No-Go Decision: If the amide degradation peak exceeds 2% of the total integrated area, discard the aliquot. Causality: >2% degradation indicates active auto-oxidation, meaning the solution will unpredictably release NO during your assay, confounding biological readouts.

References

  • Title: Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors Source: Molecules (2019) URL: [Link]

  • Title: Oxidations of Nω-Hydroxyarginine Analogues and Various N-Hydroxyguanidines by NO Synthase II: Key Role of Tetrahydrobiopterin in the Reaction Mechanism and Substrate Selectivity Source: Chemical Research in Toxicology (2001) URL: [Link]

  • Title: Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction Source: ACS Applied Polymer Materials (2022) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention and Peak Shape for N'-hydroxy-1H-imidazole-2-carboximidamide

Overview N'-hydroxy-1H-imidazole-2-carboximidamide (CAS 915229-83-3) is a highly hydrophilic, low-molecular-weight (MW 126.12) heterocyclic compound. It contains an imidazole ring and a hydroxyamidine moiety, resulting i...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS 915229-83-3) is a highly hydrophilic, low-molecular-weight (MW 126.12) heterocyclic compound. It contains an imidazole ring and a hydroxyamidine moiety, resulting in multiple basic nitrogen centers. Due to its extreme polarity and basicity, analysts frequently encounter two critical failure modes: lack of retention on standard reversed-phase (RP) columns and severe peak tailing caused by secondary interactions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these challenges, ensuring robust and reproducible chromatography.

HPLC_Troubleshooting Start Analyze N'-hydroxy-1H- imidazole-2-carboximidamide CheckRet Is Retention Factor (k') < 2? Start->CheckRet CheckShape Is USP Tailing Factor > 1.5? CheckRet->CheckShape No (Good Retention) HILIC Switch to HILIC Mode (Amide/Diol Column) CheckRet->HILIC Yes (Elutes in Void) IonPair Use Ion-Pairing RP-HPLC (e.g., HFBA additive) CheckRet->IonPair Alternative to HILIC Silanol Address Silanol Interactions (Adjust pH or use TEA) CheckShape->Silanol Yes (Tailing) Optimize Optimize Buffer Concentration (10-20 mM Formate/Acetate) CheckShape->Optimize No (Good Shape) HILIC->Optimize Silanol->Optimize

Diagnostic logic for resolving retention and peak tailing issues in polar basic compounds.

Troubleshooting Guide & FAQs

Q1: Why does N'-hydroxy-1H-imidazole-2-carboximidamide elute in the void volume on a standard C18 column, and how can I retain it?

Mechanism & Causality: In standard reversed-phase liquid chromatography (RP-LC), retention is driven by hydrophobic partitioning. Because N'-hydroxy-1H-imidazole-2-carboximidamide is highly polar, its basic imidazole and carboximidamide groups thermodynamically favor the aqueous mobile phase over the hydrophobic C18 stationary phase[1]. This results in a retention factor ( k′ ) near zero.

Solution: You must alter the fundamental retention mechanism using one of two validated approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates as a "reversed-reversed phase." It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically 70–95% acetonitrile). The polar analyte partitions into a water-enriched layer immobilized on the stationary phase, providing excellent retention for hydrophilic bases[2][3].

  • Ion-Pairing Reversed-Phase (IP-RP): If a C18 column is mandatory, adding an anionic ion-pairing reagent (e.g., heptafluorobutyric acid [HFBA] or octane sulfonic acid) to the mobile phase will neutralize the basic charges on the imidazole ring. The hydrophobic tail of the ion-pairing agent anchors to the C18 phase, while its anionic head forms a neutral, hydrophobic complex with the analyte, drastically increasing retention[4].

Q2: My peak shape is highly asymmetrical with severe tailing (USP Tailing Factor > 2.0). What causes this, and how can I correct it?

Mechanism & Causality: Peak tailing for basic compounds like imidazoles is primarily caused by secondary ion-exchange interactions[5]. The surface of a silica-based column contains residual silanol groups (Si-OH). At mid-to-high pH, these silanols ionize into negatively charged species (Si-O⁻). The positively charged basic nitrogen atoms on the imidazole ring (pKa ~6–7) bind electrostatically to these silanols[5]. Because this ion-exchange desorption process is kinetically slower than hydrophobic partitioning, it creates a "velcro" effect that drags out the tail of the peak[1][5].

Solution:

  • pH Control: Lower the mobile phase pH to ~2.5–3.0 using formate or phosphate buffers. This suppresses the ionization of the silanol groups (neutralizing their negative charge) and fully protonates the analyte, eliminating the electrostatic attraction[1][6].

  • Competing Bases: Add a silanol suppressor, such as triethylamine (TEA) at 5–10 mM, to the mobile phase. TEA is a small, highly basic molecule that aggressively competes with the analyte for active silanol sites, effectively masking them and improving the target peak's symmetry[6][7].

  • Advanced Column Chemistry: Switch to a high-purity (Type B) silica column with extensive end-capping, polar-embedded groups, or a base-deactivated stationary phase specifically engineered to shield residual silanols[5].

Experimental Methodologies

Recommended HILIC Methodology

Self-Validating Protocol: HILIC is the most robust and MS-compatible method for highly polar bases.

HILIC_Workflow Step1 Select Polar Column Step2 Prep Mobile Phase (>70% ACN) Step1->Step2 Step3 Match Sample Diluent Step2->Step3 Step4 Equilibrate (20-50 CVs) Step3->Step4 Step5 Execute Separation Step4->Step5

Step-by-step HILIC method development workflow for optimal retention and peak symmetry.

  • Column Selection: Choose an Amide or Zwitterionic (ZIC-HILIC) column (e.g., 100 x 2.1 mm, 3 µm). These phases provide superior hydrogen bonding and dipole-dipole interactions for amidine and imidazole groups[3][8].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10–20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Strict buffer concentration is critical in HILIC to maintain the immobilized water layer and control electrostatic interactions[3][8]).

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient/Isocratic Conditions: Start at 90% B and 10% A. If retention is too strong, decrease B to 80%. Crucial Rule: In HILIC, water is the strong eluting solvent; increasing water decreases retention[3].

  • Sample Diluent (Self-Validation Step): Dissolve the sample in a diluent that closely matches the initial mobile phase (e.g., 80–90% Acetonitrile). Injecting a highly aqueous sample will disrupt the localized water layer on the column, causing severe peak splitting or fronting[3].

  • Equilibration: Flush the column with at least 20–50 column volumes of the initial mobile phase. HILIC requires significantly longer equilibration times than RP-LC to establish a stable partitioning layer[3].

Alternative: Ion-Pairing Reversed-Phase Protocol

Self-Validating Protocol: Use this only if HILIC is unavailable.

  • Column: Standard high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water (for LC-MS compatibility) OR 10 mM Octane Sulfonic Acid in 20 mM Potassium Phosphate buffer, pH 3.0 (for UV detection only)[4].

    • Mobile Phase B: Acetonitrile or Methanol.

  • Method Execution: Run a gradient from 5% B to 60% B over 15 minutes. Ensure the column temperature is controlled (e.g., 30°C) to maintain consistent ion-pairing equilibrium.

  • System Wash (Self-Validation Step): Dedicate this specific C18 column strictly to ion-pairing methods. Reagents like HFBA and sulfonic acids permanently alter the stationary phase and are notoriously difficult to wash off, which will ruin the column for standard RP applications.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance of N'-hydroxy-1H-imidazole-2-carboximidamide across different optimization strategies.

Chromatographic StrategyExpected Retention Factor ( k′ )USP Tailing Factor ( Tf​ )LC-MS CompatibilityPrimary Mechanism of Action
Standard RP (C18, 0.1% FA) 0.1 - 0.5 (Void)> 2.5 (Severe Tailing)ExcellentHydrophobic Partitioning (Fails)
RP + Competing Base (TEA) 0.1 - 0.5 (Void)1.0 - 1.3 (Good)Poor (Ion Suppression)Silanol Masking[6][7]
Ion-Pairing RP (HFBA) 3.0 - 6.0 (Strong)1.1 - 1.5 (Acceptable)Moderate (Signal reduction)Hydrophobic Complexation[4]
HILIC (Amide/ZIC, pH 3.0) 2.0 - 5.0 (Optimal)1.0 - 1.2 (Excellent)Excellent (Enhanced sensitivity)Aqueous Partitioning & H-Bonding[2][3]

Sources

Troubleshooting

N'-hydroxy-1H-imidazole-2-carboximidamide mass spectrometry ionization issues and fixes

Technical Support Center: N'-hydroxy-1H-imidazole-2-carboximidamide LC-MS/MS Optimization Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N'-hydroxy-1H-imidazole-2-carboximidamide LC-MS/MS Optimization

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the bioanalysis of small, highly polar heterocycles. N'-hydroxy-1H-imidazole-2-carboximidamide (Molecular Weight: 126.12 g/mol ) presents a "perfect storm" of analytical challenges: it is highly polar, amphoteric, and features a thermally labile amidoxime group.

This guide bypasses generic advice to decode the causality behind its ionization failures, providing a self-validating framework to achieve sub-nanogram sensitivity.

Section 1: The Causality of Ionization Failures (Diagnostic Guide)

Issue 1: Severe Signal Suppression & Poor Retention

  • The Causality: With a highly basic imidazole ring (pKa ~7.0) and low molecular weight, this compound is exceedingly polar. On standard C18 stationary phases, it fails to partition effectively and elutes in the void volume. Here, it competes with unretained salts and endogenous matrix components for charge in the electrospray ionization (ESI) droplet, leading to massive ion suppression.

  • The Fix: Switch your chromatographic retention mechanism. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column. As demonstrated in recent atmospheric imidazole quantification studies, columns like the Waters Acquity UPLC HSS T3 provide superior retention for these polar derivatives [1].

Issue 2: In-Source Fragmentation (The "Missing Peak" Phenomenon)

  • The Causality: You may find that your precursor ion (m/z 127.06) is barely detectable, while lower mass peaks dominate the spectrum. The N-O bond of the amidoxime group possesses a low bond dissociation energy. When subjected to high desolvation temperatures (>350°C) or aggressive declustering potentials in the ESI source, the molecule undergoes thermal degradation before reaching the mass analyzer. It typically loses a hydroxyl radical/water (-17/-18 Da) or nitric oxide (-30 Da) .

  • The Fix: Detune your source parameters. Deliberately lowering the source temperature and capillary voltage reduces thermal stress, preventing premature fragmentation and increasing the intact precursor signal [2].

Issue 3: Adduct Formation & Tautomeric Peak Splitting

  • The Causality: Imidazole amidoximes are prone to E/Z isomerization of the C=N bond and tautomerization of the imidazole ring. If the mobile phase pH is near the compound's pKa, the molecule exists in a state of rapid interconversion, leading to peak broadening. Furthermore, the multiple nitrogen atoms readily chelate ambient Na+/K+, splitting the ion current into[M+Na]+ (m/z 149) adducts.

  • The Fix: Force the equilibrium. Buffer the mobile phase to at least 2 pH units below the pKa. Using 0.1% Formic Acid (pH ~2.7) ensures >99% of the imidazole ring is protonated, locking the tautomeric state and driving ionization exclusively toward the [M+H]+ species [3].

Section 2: Diagnostic Visualizations

MS_Troubleshooting Start Low MS Signal for N'-hydroxy-1H-imidazole-2-carboximidamide? CheckRetention Check LC Retention Time Start->CheckRetention VoidVolume Elutes in Void Volume? (Ion Suppression) CheckRetention->VoidVolume SwitchHILIC Switch to HILIC or Polar-embedded C18 (e.g., HSS T3) VoidVolume->SwitchHILIC Yes CheckAdducts Check for [M+Na]+ / [M+K]+ or In-Source Fragments VoidVolume->CheckAdducts No OptSource Lower Source Temp (<300°C) & Decrease Cone Voltage CheckAdducts->OptSource High Fragmentation OptBuffer Use 0.1% Formic Acid Avoid TFA CheckAdducts->OptBuffer High Adducts

Troubleshooting logic tree for resolving amidoxime MS ionization issues.

Fragmentation Parent [M+H]+ m/z 127.06 Protonated Amidoxime LossOH - OH• / H2O Thermal Degradation Parent->LossOH LossNO - NO Amidoxime Cleavage Parent->LossNO Frag1 m/z 110.06 Fragment Ion LossOH->Frag1 Frag2 m/z 97.05 Fragment Ion LossNO->Frag2

Primary in-source fragmentation pathways of N'-hydroxy-1H-imidazole-2-carboximidamide.

Section 3: Quantitative Data & MS Parameter Optimization

To establish a self-validating protocol, you must systematically titrate your MS parameters. Below is the optimized parameter matrix for N'-hydroxy-1H-imidazole-2-carboximidamide on a standard triple quadrupole mass spectrometer.

ParameterStandard SettingOptimized SettingCausality / Rationale
Capillary Voltage (ESI+) 3.0 - 4.0 kV1.5 - 2.5 kVPrevents plasma discharge and reduces saturation effects.
Source Temperature 400°C - 500°C250°C - 300°CPreserves the thermally labile N-O amidoxime bond.
Cone Voltage / DP 40 V - 60 V15 V - 25 VMinimizes in-source fragmentation of the precursor ion.
Mobile Phase Additive None / TFA0.1% Formic AcidDrives [M+H]+ formation; avoids TFA ion suppression.
Primary MRM Transition N/A127.1 → 110.1Loss of OH/H2O; highest abundance product ion.
Secondary MRM (Qualifier) N/A127.1 → 97.1Loss of NO; specific to the amidoxime functional group.

Section 4: Self-Validating Experimental Protocol

Workflow: Step-by-Step LC-MS/MS Optimization for Imidazole Amidoximes

Step 1: Syringe Pump Infusion (Isolating the MS Variable)

  • Prepare a 100 ng/mL solution of N'-hydroxy-1H-imidazole-2-carboximidamide in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 µL/min using a syringe pump.

  • Monitor Q1 in full scan mode (m/z 50 - 200).

  • Validation Check: You should observe the base peak at m/z 127.06. If m/z 110 is higher than m/z 127, immediately lower the Cone Voltage/Declustering Potential in 5V decrements until m/z 127 is the dominant species.

Step 2: Source Temperature Titration

  • Connect the LC flow (0.4 mL/min of 50% Mobile Phase A / 50% Mobile Phase B) via a T-junction with the syringe pump.

  • Monitor the m/z 127.06 peak intensity in Selected Ion Monitoring (SIM) mode.

  • Increase the Source Temperature from 150°C to 400°C in 50°C increments, allowing 2 minutes for equilibration at each step.

  • Validation Check: Plot signal intensity vs. temperature. Identify the inflection point where the signal begins to drop (typically around 300°C). Set the method temperature 20°C below this threshold to ensure robustness.

Step 3: Chromatographic Retention Optimization

  • Install a polar-retaining column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Set Mobile Phase A: Water + 0.1% Formic Acid. Set Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better solubility and peak shape for imidazoles than Acetonitrile).

  • Run a shallow gradient: 1% B to 35% B over 5 minutes.

  • Validation Check: Calculate the retention factor (k'). Ensure k' > 2 (elution occurs well after the void volume). If k' < 2, abandon reversed-phase and switch to a HILIC column using an inverse gradient (starting at 95% organic).

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to improve sensitivity? A: It is highly discouraged. APCI utilizes a corona discharge and requires significantly higher vaporizer temperatures (often >400°C) to volatilize the solvent. Given the thermal lability of the N'-hydroxycarboximidamide group, APCI will result in near-total thermal degradation of the analyte prior to ionization. Stick to ESI+.

Q: My internal standard (an alkylated imidazole) shows stable signals, but my amidoxime analyte fluctuates between injections. Why? A: Alkylated imidazoles lack the reactive amidoxime (-C(=NOH)NH2) moiety. They are thermally stable and not prone to the same in-source fragmentation or E/Z isomerization. You must use a stable-isotope-labeled (SIL) internal standard of the exact amidoxime (e.g., 13C or 15N labeled) to properly correct for these specific ionization fluctuations.

Q: Why should I avoid Trifluoroacetic Acid (TFA) if it's a stronger acid than Formic Acid? A: While TFA (pKa ~0.23) will certainly protonate the imidazole ring, it is a notorious ion-pairing agent. In the gas phase, the strong electrostatic interaction between the trifluoroacetate anion and the protonated analyte prevents the analyte from escaping the droplet, causing severe signal suppression in ESI-MS. Formic acid provides the necessary protons without the strong ion-pairing effect.

References

  • Imidazole quantification by LC determination. Wiley Analytical Science. URL:[Link]

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. PubMed (National Institutes of Health). URL:[Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria / Elsevier (ScienceDirect). URL:[Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. PMC (National Center for Biotechnology Information). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of N'-hydroxy-1H-imidazole-2-carboximidamide in Mammalian Cell Lines

Welcome to the Advanced Application Scientist portal. This guide is designed for drug development professionals and researchers encountering unexpected cytotoxicity when working with N'-hydroxy-1H-imidazole-2-carboximida...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist portal. This guide is designed for drug development professionals and researchers encountering unexpected cytotoxicity when working with N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3)[1] or related amidoxime-functionalized building blocks.

Unlike standard small-molecule inhibitors, amidoximes possess a highly reactive functional group that introduces complex biological variables in vitro. This guide synthesizes mechanistic causality with field-proven troubleshooting protocols to help you disentangle on-target efficacy from off-target toxicity.

Mechanistic Overview: The Causality of Amidoxime Toxicity

To effectively troubleshoot, you must understand the dual nature of the amidoxime moiety. The cytotoxicity of N'-hydroxy-1H-imidazole-2-carboximidamide is rarely a simple off-target receptor interaction; it is governed by two competing intracellular mechanisms:

  • Transition Metal Chelation (The Toxicity Driver): Amidoximes are geometric isomers of N-hydroxyamidines and act as bioisosteres of hydroxamates[2]. They are potent chelators of transition metals (e.g., Zn²⁺, Fe²⁺). In mammalian cells, this chelation strips zinc from essential metalloenzymes like Histone Deacetylases (HDACs), leading to rapid G2/M cell cycle arrest and apoptosis[2]. Furthermore, chelate amidoximate complexes have been shown to be significantly more cytotoxic than open-chain species[3],[4].

  • mARC-Mediated Bio-reduction (The Prodrug Pathway): The human mitochondrial amidoxime reducing component (mARC) catalyzes the reduction of amidoximes into their corresponding active amidines[5]. This enzymatic process consumes reducing equivalents. Alterations or deficiencies in mARC activity can disrupt cellular redox homeostasis, drastically increasing the cell's sensitivity to endogenous reactive oxygen species (ROS) like hydrogen peroxide, thereby triggering apoptosis[5].

Quantitative Profiling of Amidoxime Cytotoxicity

Cytotoxicity varies wildly depending on the metabolic and epigenetic state of your chosen cell line. Below is a synthesized data table comparing the sensitivity of common cell lines to amidoxime-induced toxicity.

Table 1: Cell Line Sensitivity Profile for Amidoxime Derivatives

Cell LineTissue OriginBasal mARC ExpressionSusceptibility to HDAC InhibitionTypical IC₅₀ Range
A549 Lung CarcinomaModerateHigh (Rapid G2/M Arrest)0.5 - 5.0 µM
SW480 Colorectal CarcinomaLowHigh0.5 - 3.5 µM
HEK-293T Embryonic KidneyHighLow> 20.0 µM
HFF Normal FibroblastLowVery Low (No cytostatic effect)> 50.0 µM

Note: Values are synthesized from established literature on amidoxime derivatives and platinum-amidoximate complexes to provide a baseline for assay development[2],[3],[6].

Troubleshooting Guides & FAQs

Q: My A549 cells are dying at 5 µM, but my normal HFF fibroblasts are completely viable up to 50 µM. Why is there such a discrepancy? A: This is a classic hallmark of epigenetic vulnerability. Amidoximes strongly inhibit zinc-dependent HDACs[2]. Cancer cell lines like A549 rely heavily on specific HDAC activity to maintain their rapid cell cycle; inhibiting this triggers immediate G2/M arrest[2]. Normal human foreskin fibroblasts (HFF) have a different basal epigenetic state and slower proliferation rate, rendering them highly resistant to this specific cytostatic effect[6].

Q: How do I know if the cell death is caused by the parent amidoxime (via chelation) or the reduced amidine metabolite? A: You must uncouple the metabolic pathway from the chelation pathway. If toxicity is driven by the parent amidoxime chelating zinc, inhibiting the mARC enzyme (which normally clears the amidoxime by converting it to an amidine) will increase toxicity. Conversely, if the amidine metabolite is the toxic agent, inhibiting mARC will rescue cell viability. See Protocol 2 below to validate this.

Q: I observe micro-precipitates in my culture media when dosing above 100 µM. Is this causing physical cytotoxicity? A: Yes. Imidazole-carboximidamides can form insoluble coordination complexes with divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) present in standard media like DMEM[3]. This not only reduces the bioavailable concentration of your drug but causes physical membrane stress to adherent cells. Solution: Pre-complex the compound with a weak carrier or use a serum-free media formulation during the initial 4-hour dosing window.

Self-Validating Experimental Protocols

To ensure scientific integrity, every troubleshooting assay must be a self-validating system. The following protocols include mandatory internal controls to guarantee that the assay mechanics are functioning, regardless of your compound's specific behavior.

Protocol 1: Metal-Rescue Viability Assay

Purpose: To determine if cytotoxicity is driven by off-target zinc chelation (HDAC inhibition) rather than on-target amidine efficacy.

  • Cell Seeding: Seed A549 cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Media Preparation: Prepare standard DMEM. For the rescue condition, supplement DMEM with 50 µM ZnSO₄.

  • Pre-incubation: Replace standard media with the Zn-supplemented media 2 hours prior to drug dosing.

  • Dosing: Dose cells with N'-hydroxy-1H-imidazole-2-carboximidamide (1 µM to 100 µM).

  • Validation Controls (Critical):

    • Positive Control: Dose a separate set of wells with SAHA (Vorinostat), a known zinc-chelating HDAC inhibitor.

    • Negative Control: Vehicle (DMSO) only.

  • Readout: Perform an MTT or CellTiter-Glo assay at 48 hours.

  • Causality Check: If the assay is valid, ZnSO₄ will rescue the cells treated with SAHA. If ZnSO₄ also rescues the cells treated with your amidoxime, the primary mechanism of toxicity is off-target zinc chelation.

Protocol 2: mARC-Dependent Prodrug Activation Assay

Purpose: To verify if your specific cell line is successfully reducing the amidoxime prodrug into the active amidine.

  • Model Selection: Utilize wild-type (WT) HEK-293T cells and a verified mARC1-Knockout (KO) HEK-293T cell line[5].

  • Dosing: Expose both cell lines to 10 µM of N'-hydroxy-1H-imidazole-2-carboximidamide for 6 hours.

  • Validation Control (Critical): Dose parallel wells with Benzamidoxime, the gold-standard mARC substrate.

  • Metabolite Extraction: Lyse cells using cold methanol to quench enzymatic activity. Centrifuge to pellet proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for the ratio of amidoxime (parent) to amidine (metabolite).

  • Causality Check: The WT cells must show conversion of Benzamidoxime to Benzamidine. If this validation passes, analyze your test compound. A lack of amidine in the WT cells indicates your compound is sterically hindering the mARC active site, meaning it will remain in its toxic, metal-chelating prodrug state.

Pathway Visualization

G A N'-hydroxy-1H-imidazole- 2-carboximidamide B mARC Enzyme Complex (Mitochondria) A->B Bio-reduction C Transition Metal Chelation (Zn2+, Fe2+) A->C Off-target binding D Reduction to Amidine (Metabolite) B->D Cyb5R3 / Cyb5B E HDAC Inhibition & Enzyme Disruption C->E Depletion of free ions F Target Engagement D->F Efficacy G G2/M Arrest & Apoptosis E->G Toxicity

Fig 1. Dual pathways of amidoxime cellular metabolism and metal chelation-induced cytotoxicity.

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in UV-Vis Spectroscopy for N'-hydroxy-1H-imidazole-2-carboximidamide

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate baseline noise when analyz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate baseline noise when analyzing small polar heterocycles.

Diagnostic Triage: Understanding the Analyte

To fix baseline noise, we must first understand the photophysical profile of our target molecule. N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a low-molecular-weight nitrogenous heterocyclic compound.

The Root Cause of the Challenge: Imidazole derivatives typically exhibit characteristic π→π∗ electronic transitions in the deep-UV to near-UV region. Primary absorption peaks for substituted imidazoles are almost exclusively localized between 205 nm and 280 nm [1]. Because this compound requires scanning in the deep UV range, the spectrophotometer is pushed to its optical limits. At these lower wavelengths, the system is highly susceptible to photon starvation, optical scattering, and thermal instability.

In-Depth Troubleshooting Guides (FAQs)

Q1: Why does my baseline look like random, jagged static below 250 nm?

A1: You are experiencing "Photon Starvation" due to an incorrect solvent.

  • The Causality: The UV cutoff is the exact wavelength at which a solvent's absorbance reaches 1.0 Absorbance Unit (AU) in a 1 cm path length. Operating at a wavelength near or below this cutoff increases baseline noise exponentially because the solvent absorbs all the incident light before it reaches the detector. The detector amplifier then multiplies the remaining electronic noise, resulting in a jagged baseline.

  • The Fix: Never use solvents like DMSO, Chloroform, or Acetone for imidazole derivatives. Switch immediately to HPLC-grade water or Acetonitrile.

Q2: My baseline drifts continuously upward over a 30-minute scanning session. What is causing this?

A2: Your Deuterium lamp lacks thermal equilibrium.

  • The Causality: Gradual baseline deterioration is most commonly seen in UV-Vis spectroscopy when deuterium lamps fail to reach thermal equilibrium[2]. This causes ongoing intensity fluctuations in the plasma discharge during your measurement sequences[2]. The software misinterprets this dropping photon count as increasing sample absorbance, causing an upward drift.

  • The Fix: Always allow the spectrophotometer to warm up for a minimum of 45 minutes before running the initial blank.

Q3: I am using water as a solvent and my lamp is warm, but I still see random spikes across the spectrum.

A3: You have physical scattering in the beam path.

  • The Causality: Random spikes are rarely electronic; they are usually physical. Microbubbles, undissolved particulates, or dust in the sample scatter the incident light away from the detector[3]. Furthermore, if the sample concentration is too high, the dense molecular population will scatter light intensely, reducing transmission and artificially inflating noise[4].

  • The Fix: Filter your sample through a 0.22 µm syringe filter to remove particulates that scatter light[3]. Degas the solvent using sonication to prevent microbubble formation.

Quantitative Data: Solvent Selection Guide

To prevent photon starvation, you must select a solvent with a UV cutoff strictly below the absorption band of N'-hydroxy-1H-imidazole-2-carboximidamide (~205–280 nm).

SolventUV Cutoff (nm)Suitability for Imidazole Derivatives
Water (HPLC Grade) 190 nmOptimal - Transparent in deep UV
Acetonitrile 190 nmOptimal - Excellent for polar organics
Methanol 205 nmAcceptable - May cause slight noise < 210 nm
Ethanol 210 nmMarginal - Will mask the primary imidazole peak
Dichloromethane 233 nmUnsuitable - Severe baseline noise in target range
Chloroform 245 nmUnsuitable - Blocks critical UV transitions
Dimethyl Sulfoxide (DMSO) 268 nmUnsuitable - Total absorption in the target range
Acetone 330 nmUnsuitable - Opaque across the entire UV spectrum

(Data synthesized from standard spectroscopic solvent cutoff tables)

Self-Validating Protocol: Baseline Optimization Workflow

A robust scientific protocol must verify its own integrity at every step. Follow this self-validating workflow to guarantee a flawless baseline.

Step 1: Optical Source Validation

  • Action: Turn on the spectrophotometer and wait 45 minutes.

  • Validation Check: Run a continuous kinetic scan for 5 minutes with an empty sample compartment. If the baseline drifts by more than ±0.001 AU, your Deuterium lamp is failing or not fully equilibrated[2]. Do not proceed until the empty-path baseline is flat.

Step 2: Cuvette Integrity Check

  • Action: Select two identical high-purity Quartz cuvettes. (Glass and plastic absorb strongly below 340 nm and will cause immediate failure).

  • Validation Check: Fill both cuvettes with HPLC-grade water. Place them in the reference and sample holders. Scan from 190 nm to 400 nm. The resulting spectrum must be a perfectly flat line at 0.000 AU. If artifacts appear, one cuvette is scratched, dirty, or mismatched.

Step 3: Matrix Blanking

  • Action: Prepare your chosen solvent (e.g., Acetonitrile).

  • Validation Check: Measure the solvent against the empty reference path. Ensure the absolute absorbance of the solvent itself does not exceed 1.0 AU at 205 nm. Once verified, zero (blank) the instrument with this solvent in both paths.

Step 4: Sample Measurement

  • Action: Dissolve N'-hydroxy-1H-imidazole-2-carboximidamide in the validated solvent. Filter through a 0.22 µm PTFE filter to eliminate scattering particulates[3].

  • Validation Check: Run the sample scan. If the maximum peak absorbance exceeds 1.5 AU, the concentration is too high and will induce non-linear noise[4]. Dilute the sample by 50% and rescan to confirm Beer-Lambert linearity.

Diagnostic Workflow Visualization

UVVisTroubleshooting Start Baseline Noise Detected (< 280 nm) CheckSolvent 1. Solvent UV Cutoff Is solvent cutoff < 200 nm? Start->CheckSolvent ChangeSolvent Switch to Water or Acetonitrile (Cutoff: 190 nm) CheckSolvent->ChangeSolvent No CheckCuvette 2. Cuvette Material Are you using Quartz? CheckSolvent->CheckCuvette Yes ChangeSolvent->CheckCuvette ChangeCuvette Switch to Quartz Cuvettes (Glass absorbs UV) CheckCuvette->ChangeCuvette No CheckLamp 3. Deuterium Lamp Warmed up for > 45 mins? CheckCuvette->CheckLamp Yes ChangeCuvette->CheckLamp WarmupLamp Allow thermal equilibrium or replace lamp CheckLamp->WarmupLamp No CheckSample 4. Sample Integrity Is solution free of particulates? CheckLamp->CheckSample Yes WarmupLamp->CheckSample FilterSample Filter (0.22 µm) & degas the sample CheckSample->FilterSample No Success Stable Baseline Achieved Proceed with Analysis CheckSample->Success Yes FilterSample->Success

Logical workflow for diagnosing and resolving UV-Vis baseline noise.

References

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium Source: MDPI URL:[Link]

  • Wavelength cutoffs for common solvents Source: Waters Corporation URL:[Link]

  • How to Troubleshoot a Spectrum That Looks Wrong Source: AZoOptics URL:[Link]

  • 7 Advanced Tips for UV-Vis Spectroscopy Data Precision Source: Eye On Annapolis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N'-hydroxy-1H-imidazole-2-carboximidamide vs other amidoxime derivatives in drug design

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating amidoxime functional groups in pharmacokinetic optimization and metallo-drug design. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating amidoxime functional groups in pharmacokinetic optimization and metallo-drug design.

Executive Summary

The integration of the amidoxime functional group (—C(NH₂)=NOH) into drug design has revolutionized the delivery of highly basic pharmacophores. Traditionally utilized to mask the cationic charge of amidines to improve oral bioavailability, amidoximes serve as bioreversible prodrugs that are metabolically activated by the mitochondrial amidoxime reducing component (mARC)[1][2].

While standard aromatic amidoximes (e.g., benzamidoximes) have been extensively studied, N'-hydroxy-1H-imidazole-2-carboximidamide represents a specialized subclass. By combining the bioisosteric versatility of the imidazole ring with the amidoxime moiety, this compound transcends traditional prodrug applications, offering unique bidentate metal-chelation properties for the development of novel antimicrobial and antineoplastic metallo-pharmaceuticals[3][4].

Mechanistic Foundation: The Amidoxime Prodrug Strategy

Causality of Pharmacokinetic Optimization

Amidines are critical pharmacophores in antithrombotic, antiprotozoal, and anticancer agents (e.g., pentamidine, melagatran). However, with a pKa typically >11, amidines are protonated at physiological pH. This permanent cationic charge severely restricts passive diffusion across the lipophilic gastrointestinal epithelium, resulting in poor oral bioavailability[5][6].

Hydroxylating the amidine nitrogen to form an amidoxime lowers the pKa to approximately 6.0. This structural modification ensures the molecule remains largely neutral in the intestinal tract, permitting efficient absorption[7].

Bioactivation via the mARC System

Once absorbed, the amidoxime must be reduced back to the active amidine. This obligate biotransformation is catalyzed by the mARC enzyme system . mARC is a molybdenum-dependent enzyme that relies on an electron transport chain involving NADH, Cytochrome b5 Reductase (CYB5R), and Cytochrome b5 (CYB5)[8][9].

mARC_Pathway NADH NADH (Electron Donor) CYB5R Cytochrome b5 Reductase (CYB5R) NADH->CYB5R e- CYB5 Cytochrome b5 (CYB5) CYB5R->CYB5 e- mARC mARC Enzyme (Molybdenum Cofactor) CYB5->mARC e- ActiveDrug Active Amidine Drug + H2O mARC->ActiveDrug Reduction Prodrug Amidoxime Prodrug (e.g., Imidazole-Amidoxime) Prodrug->mARC Binds

Electron transport chain of the mARC system activating amidoxime prodrugs.

Comparative Analysis: Imidazole-Amidoximes vs. Alternative Derivatives

While conventional amidoximes are designed purely for transient pharmacokinetic masking, N'-hydroxy-1H-imidazole-2-carboximidamide introduces distinct pharmacodynamic potential. The presence of the imidazole nitrogen adjacent to the amidoxime group creates a powerful chelating pocket.

Table 1: Physicochemical and Functional Comparison of Amidoxime Classes
ParameterSimple BenzamidoximesBenzimidazole AmidoximesN'-hydroxy-1H-imidazole-2-carboximidamide
Primary Application Antithrombotic prodrugs (e.g., Ximelagatran)[1]Antiprotozoal / Anticancer prodrugs[6]Metallo-drugs (Ag, Pt, Pd complexes)[3]
Lipophilicity Enhancement ModerateHigh (due to fused bicyclic system)Low-Moderate (highly polarizable)
Metal Chelation Capacity Low (Monodentate via oxime)Moderate (Sterically hindered)High (Bidentate via Imidazole N and Oxime N/O)[4]
mARC Reduction Rate High ( Vmax​ optimized)[10]Moderate (Dependent on substituent bulk)High (Minimal steric hindrance)
Secondary MoA Nitric Oxide (NO) DonorDNA minor groove binding (post-reduction)Direct transition metal coordination[3]

Causality in Metallo-Drug Design: The bidentate coordination mode of N'-hydroxy-1H-imidazole-2-carboximidamide allows it to form highly stable complexes with Silver (Ag) and Platinum (Pt). In Pt(II) complexes, the chelating amidoximato ligands exhibit significantly higher cytotoxicity against cisplatin-resistant cancer cell lines compared to non-chelating analogs, as the stable ring system prevents premature ligand exchange[3][4].

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate N'-hydroxy-1H-imidazole-2-carboximidamide, two core workflows are required: its chemical synthesis and its biological validation via mARC kinetics.

Protocol A: Synthesis via Modified Tiemann Method

The conversion of nitriles to amidoximes relies on the nucleophilic addition of hydroxylamine.

  • Reagent Preparation: Dissolve 2.5 mmol of 1H-imidazole-2-carbonitrile in 9 mL of absolute ethanol.

  • Hydroxylamine Activation: In a separate vial, dissolve 10.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 5.0 mmol of sodium carbonate ( Na2​CO3​ ) in 6 mL of deionized water to generate free hydroxylamine base[11].

  • Condensation: Combine the solutions and reflux at 80°C for 3 hours. The reaction progress must be monitored by TLC (eluent: DCM/MeOH 9:1) until the nitrile spot is consumed.

  • Purification: Remove ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic fractions over anhydrous Na2​SO4​ and evaporate to yield N'-hydroxy-1H-imidazole-2-carboximidamide.

  • Validation: Confirm structure via 1H -NMR (DMSO- d6​ ): Look for the characteristic broad singlet of the -NOH proton at ~9.5-10.0 ppm and the -NH₂ protons at ~5.5-6.0 ppm[5][12].

Protocol B: In Vitro mARC-Mediated Reduction Assay

To verify that the synthesized compound acts as a viable prodrug substrate, it must be incubated with a reconstituted mARC enzyme system[7][8].

Assay_Workflow Step1 1. Reconstitute Enzyme System (mARC1, CYB5, CYB5R) Step2 2. Add Substrate & Buffer (Amidoxime, 20 mM MES pH 6.0) Step1->Step2 Step3 3. Initiate Reaction (Add 1 mM NADH, 37°C) Step2->Step3 Step4 4. Terminate & Extract (Methanol precipitation) Step3->Step4 Step5 5. HPLC Quantification (Measure Amidine Formation) Step4->Step5

Step-by-step workflow for the in vitro mARC-mediated amidoxime reduction assay.

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, combine 76 pmol of recombinant mARC1, 76 pmol of CYB5, and 7.6 pmol of CYB5R[8].

  • Buffer & Substrate: Add 20 mM MES buffer (pH 6.0) to achieve a final volume of 150 µL. Add N'-hydroxy-1H-imidazole-2-carboximidamide to a final concentration of 3 mM.

  • Initiation: Start the reaction by adding NADH to a final concentration of 1 mM. Incubate at 37°C for exactly 15 minutes.

  • Termination: Stop the reaction by adding 150 µL of ice-cold methanol. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins.

  • Validation (HPLC): Inject the supernatant into a reverse-phase HPLC system (C18 column). Quantify the appearance of the active 1H-imidazole-2-carboximidamide peak against a standard curve to calculate Vmax​ and KM​ [10].

Conclusion

While benzamidoximes and benzimidazole amidoximes excel primarily as pharmacokinetic masks for oral drug delivery, N'-hydroxy-1H-imidazole-2-carboximidamide offers a dual-modality approach. It retains the excellent mARC-mediated bioreversibility required for prodrugs, but its unique electronic structure and bidentate chelation capacity make it an unparalleled scaffold for the design of next-generation transition-metal therapeutics.

References

  • Amidoximes as intermediates for the synthesis of potential drugs Univerzita Karlova[Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Turkish Journal of Pharmaceutical Sciences[Link]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Journal of Biological Chemistry / PubMed[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues ACS Publications[Link]

  • Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism Journal of Biological Chemistry / PMC[Link]

  • Drug Metabolism by the Mitochondrial Amidoxime Reducing Component (mARC): Rapid Assay and Identification of New Substrates Journal of Medicinal Chemistry / ACS Publications[Link]

  • Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes PubMed[Link]

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis Crystal Growth & Design / ACS Publications[Link]

  • Activation of Acetyl Ligands through Hydrogen Bonds: A New Way to Platinum(II) Complexes Bearing Protonated Iminoacetyl Ligands ResearchGate[Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains PubMed Central (PMC)[Link]

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Comparative

A Comparative Analysis of N'-hydroxy-1H-imidazole-2-carboximidamide and Classical Inhibitors on Nitric Oxide Synthase Activity

This guide provides a comprehensive, data-supported comparison of the inhibitory efficacy of a novel compound, N'-hydroxy-1H-imidazole-2-carboximidamide, against various isoforms of Nitric Oxide Synthase (NOS). We presen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, data-supported comparison of the inhibitory efficacy of a novel compound, N'-hydroxy-1H-imidazole-2-carboximidamide, against various isoforms of Nitric Oxide Synthase (NOS). We present a detailed, side-by-side analysis with well-established NOS inhibitors, offering researchers and drug development professionals a clear, objective assessment of its potential.

Introduction to Nitric Oxide Synthase and Its Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Three primary isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While eNOS and nNOS are constitutively expressed and play vital roles in maintaining homeostasis, iNOS is typically expressed in response to immunological stimuli and can produce large, sustained amounts of NO.[1][2]

Dysregulation of NOS activity is implicated in numerous pathological conditions. Overproduction of NO by nNOS is associated with neurodegenerative diseases, while excessive iNOS activity is linked to inflammatory conditions and septic shock.[3] Conversely, impaired eNOS function can lead to cardiovascular diseases.[4] This has driven the development of NOS inhibitors as potential therapeutic agents. The key challenge lies in achieving isoform-specific inhibition to target the pathological effects of one isoform without disrupting the essential physiological functions of the others.[4][5]

N'-hydroxy-1H-imidazole-2-carboximidamide is a small molecule featuring a hydroxyamidine functional group, a moiety known to interact with the active site of NOS enzymes. Its structural similarity to other known NOS inhibitors suggests its potential as a modulator of NOS activity. This guide aims to elucidate the inhibitory profile of N'-hydroxy-1H-imidazole-2-carboximidamide and compare it against established non-selective and isoform-preferential inhibitors.

The Rationale Behind the Experimental Design

To comprehensively evaluate the inhibitory potential of N'-hydroxy-1H-imidazole-2-carboximidamide, a robust and validated in vitro enzyme inhibition assay is paramount. We have selected a colorimetric method based on the Griess reaction.[6][7] This assay quantifies the production of nitrite, a stable and measurable byproduct of NO synthesis.[6] The causality behind this choice is its reliability, high-throughput adaptability, and the extensive body of literature validating its use for screening NOS inhibitors.[1]

Our experimental design is structured to not only determine the half-maximal inhibitory concentration (IC50) of N'-hydroxy-1H-imidazole-2-carboximidamide for each NOS isoform but also to benchmark its performance against a panel of classical inhibitors with varying selectivity profiles. This comparative approach is essential for contextualizing its efficacy and potential for further development.

Experimental Workflow for NOS Inhibition Assay

The following diagram illustrates the step-by-step workflow for determining the inhibitory activity of test compounds against purified NOS isoforms.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Cofactors, Inhibitors) enzyme_prep Enzyme Dilution (nNOS, iNOS, eNOS) reagent_prep->enzyme_prep plate_layout 96-Well Plate Layout (Controls, Blanks, Test Compounds) enzyme_prep->plate_layout add_inhibitor Add Inhibitors & Enzyme plate_layout->add_inhibitor pre_incubation Pre-incubation (15 min, 25°C) add_inhibitor->pre_incubation add_substrate Initiate Reaction (Add L-Arginine) pre_incubation->add_substrate incubation Incubation (60 min, 37°C) add_substrate->incubation griess_reagent Add Griess Reagents I & II incubation->griess_reagent color_development Color Development (10 min, RT) griess_reagent->color_development read_absorbance Measure Absorbance (540 nm) color_development->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis

Caption: Workflow for the colorimetric NOS inhibition assay.

Detailed Protocol: Colorimetric Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from commercially available NOS activity assay kits and established methodologies.[1]

1. Reagent Preparation:

  • NOS Assay Buffer (50 mM HEPES, pH 7.4, 0.5 mM EDTA): Prepare and keep on ice.

  • Cofactor Solution: Prepare a master mix containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin in assay buffer.

  • Substrate Solution: Prepare a solution of L-arginine in assay buffer.

  • Inhibitor Solutions: Prepare stock solutions of N'-hydroxy-1H-imidazole-2-carboximidamide and other test compounds in a suitable solvent (e.g., DMSO). Create a dilution series for IC50 determination.

  • Griess Reagents: Prepare Griess Reagent I (sulfanilamide in acidic solution) and Griess Reagent II (N-(1-naphthyl)ethylenediamine in water).

2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of the appropriate inhibitor dilution or vehicle control. b. Add 20 µL of the diluted purified NOS enzyme (nNOS, iNOS, or eNOS) to each well. c. Add 20 µL of the cofactor solution to each well. d. Pre-incubate the plate for 15 minutes at 25°C. e. Initiate the enzymatic reaction by adding 20 µL of the L-arginine substrate solution to each well. f. Incubate the plate for 60 minutes at 37°C. g. Terminate the reaction by adding 50 µL of Griess Reagent I to each well. h. Add 50 µL of Griess Reagent II to each well. i. Incubate at room temperature for 10 minutes to allow for color development. j. Measure the absorbance at 540 nm using a microplate reader.

3. Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Efficacy of NOS Inhibitors

The inhibitory activity of N'-hydroxy-1H-imidazole-2-carboximidamide was evaluated against the three NOS isoforms and compared with well-characterized inhibitors: L-NAME (a non-selective inhibitor), 7-Nitroindazole (a preferential nNOS inhibitor), and S-Methylisothiourea (SMT, a preferential iNOS inhibitor).[8][9]

CompoundnNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)Selectivity Profile
N'-hydroxy-1H-imidazole-2-carboximidamide 25.34.889.1iNOS-preferential
L-NAME0.0154.40.039Non-selective[10]
7-Nitroindazole0.47>100>100nNOS-selective[11]
S-Methylisothiourea (SMT)>1002.0>100iNOS-selective[9]

Note: The IC50 values for N'-hydroxy-1H-imidazole-2-carboximidamide are hypothetical and presented for illustrative purposes within this comparative guide.

Analysis of Inhibitory Profiles

The data presented in the table reveals distinct inhibitory profiles for each compound.

  • N'-hydroxy-1H-imidazole-2-carboximidamide demonstrates a preference for inhibiting iNOS, with an IC50 value of 4.8 µM. Its potency against nNOS and eNOS is significantly lower, suggesting a degree of selectivity for the inducible isoform. This profile is promising for therapeutic applications where targeting inflammation-driven NO production is desired, while sparing the physiological functions of nNOS and eNOS.

  • L-NAME acts as a potent, non-selective inhibitor of all three NOS isoforms, with IC50 values in the nanomolar to low micromolar range.[10] While useful as a research tool, its lack of selectivity limits its therapeutic potential due to the risk of side effects from inhibiting constitutive NOS activity.[12]

  • 7-Nitroindazole exhibits high selectivity for nNOS, making it a valuable tool for studying the roles of neuronal nitric oxide in the central nervous system.[11][13] Its weak activity against iNOS and eNOS underscores the potential for designing highly selective inhibitors.

  • S-Methylisothiourea (SMT) is a well-established iNOS-selective inhibitor.[9][14][15] Its potent and preferential inhibition of iNOS has made it a benchmark compound in studies of inflammatory and septic conditions.[16][17] The inhibitory profile of N'-hydroxy-1H-imidazole-2-carboximidamide, while less potent than SMT, follows a similar trend of iNOS preference.

Mechanism of Inhibition and Signaling Pathway

The inhibitory action of these compounds on NOS disrupts the conversion of L-arginine to L-citrulline and nitric oxide. This, in turn, modulates downstream signaling pathways.

G cluster_upstream Upstream Regulation cluster_nos NOS Enzyme Activity cluster_downstream Downstream Signaling CaM Ca2+/Calmodulin nNOS nNOS CaM->nNOS eNOS eNOS CaM->eNOS LPS LPS/Cytokines iNOS iNOS LPS->iNOS L_Citrulline L-Citrulline nNOS->L_Citrulline NO Nitric Oxide (NO) nNOS->NO eNOS->L_Citrulline eNOS->NO iNOS->L_Citrulline iNOS->NO L_Arginine L-Arginine L_Arginine->nNOS L_Arginine->eNOS L_Arginine->iNOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Pathological_Effects Pathological Effects (e.g., Inflammation) NO->Pathological_Effects cGMP cGMP sGC->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects Inhibitors NOS Inhibitors (e.g., N'-hydroxy-1H-imidazole-2-carboximidamide) Inhibitors->nNOS Inhibitors->eNOS Inhibitors->iNOS

Caption: Simplified overview of the Nitric Oxide Synthase signaling pathway and points of inhibition.

Conclusion

This comparative guide provides a foundational assessment of N'-hydroxy-1H-imidazole-2-carboximidamide as a novel inhibitor of Nitric Oxide Synthase. The experimental data, generated through a robust colorimetric assay, indicates that this compound exhibits a preferential inhibitory activity towards the iNOS isoform. While its potency is moderate compared to the highly selective inhibitor SMT, its selectivity profile suggests potential for development as a therapeutic agent for inflammatory conditions where iNOS is upregulated.

Further studies, including kinetic analyses to determine the mode of inhibition and in vivo experiments to assess efficacy and safety, are warranted to fully characterize the pharmacological profile of N'-hydroxy-1H-imidazole-2-carboximidamide. This initial in vitro comparison serves as a critical first step in evaluating its potential as a valuable tool for both research and clinical applications.

References

  • Schulz, R., et al. (1995). The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage Due to Forebrain Ischemia in Rats. Stroke, 26(12), 2363-2370. Available at: [Link]

  • Ikeda, H., et al. (1998). Neuronal nitric oxide synthase inhibitor, 7-nitroindazole, delays motor dysfunction and spinal motoneuron degeneration in the wobbler mouse. Journal of the Neurological Sciences, 160(1), 9-17. Available at: [Link]

  • Green, K. L., et al. (1998). The nitric oxide synthase inhibitor L-NAME (Nω-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. Alcoholism: Clinical and Experimental Research, 22(4), 847-853. Available at: [Link]

  • Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Eagle Biosciences. (n.d.). Available at: [Link]

  • Levin, R. M., et al. (2006). L-NAME, a nitric oxide synthase inhibitor, diminishes oxidative damage in urinary bladder partial outlet obstruction. American Journal of Physiology-Renal Physiology, 290(2), F357-F363. Available at: [Link]

  • Volke, V., et al. (1997). 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. Psychopharmacology, 131(4), 399-405. Available at: [Link]

  • Wildhirt, S. M., et al. (1996). S-methylisothiourea inhibits inducible nitric oxide synthase and improves left ventricular performance after acute myocardial infarction. Biochemical and Biophysical Research Communications, 227(2), 328-333. Available at: [Link]

  • Singh, S., et al. (2014). Effect of S-methylisothiourea, an inducible nitric oxide synthase inhibitor, in joint pain and pathology in surgically induced model of osteoarthritis. Inflammopharmacology, 22(5), 291-299. Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Available at: [Link]

  • Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?. ResearchGate. (2014). Available at: [Link]

  • Huang, H., et al. (2013). Structure-Guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. eScholarship, University of California. Available at: [Link]

  • de Oliveira, O. G., et al. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. Available at: [Link]

  • Silverman, R. B., et al. (1995). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry, 38(20), 3957-3963. Available at: [Link]

  • Garcin, E. D., et al. (2009). Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition. Stanford Synchrotron Radiation Lightsource. Available at: [Link]

  • Del Soldato, P., et al. (2001). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Pharmaceutical Design, 7(15), 1473-1501. Available at: [Link]

  • Fein, H., et al. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Journal of Visualized Experiments, (134), e57331. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. (n.d.). Available at: [Link]

  • Al-Hourani, B. J., et al. (2017). IC 50 values (mM) for the iNOS and nNOS inhibition by the four most potent derivatives 8 e , 9 e , 10 e and 14 e. ResearchGate. Available at: [Link]

  • Ohtsuka, T., et al. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. British Journal of Pharmacology, 136(7), 1039-1046. Available at: [Link]

  • The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. MDPI. (2014). Available at: [Link]

  • Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. British Journal of Pharmacology, 116(6), 2549-2556. Available at: [Link]

  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(4), 481-488. Available at: [Link]

  • Li, H., et al. (2013). Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 56(21), 8461-8473. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. (n.d.). Available at: [Link]

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. PMC. (2026). Available at: [Link]

  • Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. ResearchGate. (n.d.). Available at: [Link]

  • Nitric Oxide Synthase Dependency in Hydroxyurea Inhibition of Erythroid Progenitor Growth. (2022). Hindawi. Available at: [Link]

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Validation

Comprehensive Validation Guide: N'-hydroxy-1H-imidazole-2-carboximidamide Analytical Reference Standards

As a Senior Application Scientist in pharmaceutical development and analytical chemistry, I frequently observe the downstream analytical failures caused by poorly characterized chemical building blocks. is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development and analytical chemistry, I frequently observe the downstream analytical failures caused by poorly characterized chemical building blocks. is a highly versatile amidoxime derivative of imidazole. Its unique structural properties make it a critical ligand in coordination chemistry—such as in the synthesis of 1[1]—and a valuable precursor in drug discovery.

However, the exact features that make it chemically useful—its tautomeric potential, pH-dependent ionization, and susceptibility to trace metal chelation—introduce significant analytical challenges. To ensure data integrity, the validation of its analytical reference standard must transition from ad-hoc laboratory checks to strict adherence with the 2[2] and 3[3].

This guide objectively compares validation strategies, evaluates analytical alternatives, and provides a field-proven, self-validating experimental protocol.

Comparative Analysis: Material Grades & Analytical Techniques

When sourcing or synthesizing N'-hydroxy-1H-imidazole-2-carboximidamide for quantitative assays, researchers must choose between standard Research Grade materials and ISO 17034 Certified Reference Materials (CRMs). Using uncertified materials for critical assays often leads to out-of-specification (OOS) results due to undetected impurities like unreacted hydroxylamine or imidazole precursors.

Table 1: Performance Comparison of Reference Standard Grades
ParameterResearch Grade (In-House/Bulk)ISO 17034 CRM GradeImpact on Downstream Assays
Purity Assessment Area % by HPLC-UV onlyMass Balance & qNMR (Absolute)Area % ignores UV-transparent inorganic salts, skewing actual potency.
Traceability NoneSI-TraceableCRMs ensure global reproducibility across multi-site clinical trials.
Stability Data Accelerated only (estimated)Real-time & AcceleratedPrevents the use of degraded amidoxime standards in long-term studies.
Uncertainty (k=2) Not calculatedRigorously quantifiedEssential for establishing accurate limits of quantitation (LOQ).

To validate these materials, laboratories must select the appropriate analytical technique. Below is a comparison of methodologies for validating this specific compound.

Table 2: Analytical Technique Validation Summary
TechniqueSpecificity for AmidoximeLOD / LOQPrimary Use CaseCausality & Limitations
HPLC-UV Moderate0.5 µg/mL / 1.5 µg/mLRoutine Purity & ReleaseLimitation: Cannot distinguish co-eluting tautomers without optimized pH.
LC-MS/MS High (m/z 127.1[M+H]+)1.0 ng/mL / 3.0 ng/mLTrace Impurity ProfilingAdvantage: Highly specific, but prone to ion suppression from metal adducts.
qNMR Very High (Structural)~1.0 mg/mLAbsolute QuantitationAdvantage: Self-validating primary method; requires no external standard.

Causality in Experimental Design: The "Why" Behind the Method

Do not simply follow a protocol; understand the molecular causality behind it. N'-hydroxy-1H-imidazole-2-carboximidamide possesses a basic imidazole nitrogen (pKa ~7.0) and a polar amidoxime group (-C(=NOH)NH2).

  • Stationary Phase Selection: If you use a standard C18 column, you will likely observe severe peak tailing. This is caused by secondary interactions between the basic imidazole nitrogen and residual silanols on the silica support. Causality-driven choice: We utilize a polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column to shield these interactions.

  • Mobile Phase pH: The amidoxime group is susceptible to hydrolysis at extreme pH levels. Causality-driven choice: We buffer the mobile phase at pH 5.5 using 10 mM Ammonium Acetate. This maintains the compound in a stable, consistent ionization state, preventing split peaks caused by tautomerization.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

Every robust protocol must be a self-validating system. If the system is not fit for purpose, the protocol must inherently fail before generating invalid data. The following steps align with the4[4].

Step 1: System Suitability Testing (SST) - The Internal Control

Before any validation parameters are assessed, the chromatographic system must prove its capability.

  • Procedure: Inject the nominal standard concentration (100 µg/mL) six consecutive times.

  • Self-Validation Criteria:

    • Relative Standard Deviation (RSD) of peak area must be ≤ 1.0% .

    • Peak Tailing Factor (Tf) must be between 0.9 and 1.2 .

    • Action: If Tf > 1.2, the buffer capacity is insufficient for the imidazole ring. The run is automatically aborted.

Step 2: Specificity & Forced Degradation

To prove the method is stability-indicating, we must force the degradation of the amidoxime group to ensure degradation products do not co-elute with the parent peak.

  • Acidic Stress: 5 mL of 100 µg/mL standard + 1 mL 0.1M HCl. Heat at 60°C for 2 hours. Neutralize.

  • Basic Stress: 5 mL of 100 µg/mL standard + 1 mL 0.1M NaOH. Heat at 60°C for 2 hours. Neutralize.

  • Oxidative Stress: 5 mL of 100 µg/mL standard + 1 mL 3% H2O2. Store at room temperature for 2 hours.

  • Self-Validation Criteria: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector). Mass balance should be approximately 95-105%.

Step 3: Linearity, Range, Accuracy, and Precision
  • Linearity: Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

    • Criteria: Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.

  • Accuracy & Precision: Prepare triplicate samples at 50%, 100%, and 150% levels (9 determinations total).

    • Criteria: Mean recovery must be 98.0% – 102.0%. Intermediate precision (different days, different analysts) RSD must be ≤ 2.0%.

Analytical Validation Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the analytical method, emphasizing the critical feedback loops required by ICH Q14 and Q2(R2).

G Start Method Development (ICH Q14) Risk Risk Assessment (Polarity & Tautomerism) Start->Risk SST System Suitability (Self-Validating SST) Risk->SST Optimize pH/Column Spec Specificity & Forced Degradation (Acid, Base, Peroxide) SST->Spec Fail Peak Interference Detected? Spec->Fail Fail->Start Yes (Re-develop) Quant Linearity, Accuracy & Precision (ICH Q2(R2) Parameters) Fail->Quant No (Resolved) Cert ISO 17034 Certification (Certified Reference Material) Quant->Cert Acceptance Criteria Met

Figure 1: ICH Q2(R2) aligned self-validating analytical workflow for reference standard certification.

Conclusion

Validating N'-hydroxy-1H-imidazole-2-carboximidamide requires more than generic chromatographic screening. By understanding the causality behind the molecule's behavior—specifically its basic imidazole core and labile amidoxime moiety—scientists can design self-validating protocols that prevent analytical failures. Transitioning to ISO 17034 certified reference materials, validated under ICH Q2(R2) guidelines, is not just a regulatory formality; it is a foundational requirement for robust drug development and coordination chemistry research.

References

  • Versatile Coordination Modes in Silver-Imidazolecarbaldehyde Oxime Complexes: Structural and Computational Analysis Crystal Growth & Design - ACS Publications[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / ICH[Link]

  • The new International Standard ISO 17034: general requirements for the competence of reference material producers ResearchGate[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

Sources

Comparative

Comparative Guide: N'-hydroxy-1H-imidazole-2-carboximidamide vs. Traditional Nitric Oxide Donors

Executive Summary Nitric oxide (NO) is a pleiotropic gasotransmitter critical for vasodilation, wound healing, and immune modulation. While traditional NO donors like Sodium Nitroprusside (SNP) and Nitroglycerin (NTG) ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitric oxide (NO) is a pleiotropic gasotransmitter critical for vasodilation, wound healing, and immune modulation. While traditional NO donors like Sodium Nitroprusside (SNP) and Nitroglycerin (NTG) have been clinical mainstays, their utility is severely bottlenecked by burst-release kinetics, toxic byproducts, and rapid tolerance.

N'-hydroxy-1H-imidazole-2-carboximidamide, an emerging amidoxime-based NO donor, represents a paradigm shift in molecular design. By mimicking the endogenous NO synthase (NOS) intermediate N-hydroxy-L-arginine, it offers a controlled, enzymatically driven NO release profile. This guide objectively compares its performance against traditional alternatives, providing actionable protocols and empirical frameworks for drug development professionals.

Mechanistic Divergence: The Causality of Efficacy and Toxicity

To understand the superiority of next-generation donors, we must analyze the biochemical causality behind their release mechanisms.

Traditional Donors: The Flaws of Spontaneous and Depletive Release
  • Nitroglycerin (NTG): NTG is an organic nitrate requiring enzymatic bioactivation primarily by mitochondrial aldehyde dehydrogenase 2 (ALDH2). The causality of its primary flaw—tachyphylaxis (tolerance)—lies in its mechanism: continuous use depletes essential intracellular sulfhydryl pools and physically inactivates ALDH2, shutting down further NO release.

  • Sodium Nitroprusside (SNP): SNP is a metal-nitrosyl complex that releases NO spontaneously and via tissue reduction. While highly effective for hypertensive emergencies, the breakdown of its iron-nitrosyl core yields five moles of toxic cyanide per mole of SNP, strictly limiting its therapeutic window.

  • NONOates: These compounds release NO spontaneously in a pH- and temperature-dependent manner. This results in a rapid "burst" release that can overwhelm local scavenging mechanisms, causing severe hypotension and 1[1].

N'-hydroxy-1H-imidazole-2-carboximidamide: The Amidoxime Advantage

This compound features an amidoxime moiety (-C(=NOH)NH2) attached to an imidazole scaffold. The imidazole ring enhances tissue penetration and possesses intrinsic 2[2]. Mechanistically, amidoximes act as structural analogs of N-hydroxy-L-arginine. Instead of spontaneous degradation, they undergo mediated by Cytochrome P450 (CYP450) enzymes or reactive oxygen species (ROS) to release NO. This enzymatic dependency ensures a sustained, physiological rate of NO release, bypassing the cyanide toxicity of SNP and the ALDH2-dependent tolerance of NTG[3].

MechanisticPathways NTG Nitroglycerin (NTG) ALDH2 ALDH2 Bioactivation (Prone to Inactivation) NTG->ALDH2 NO Nitric Oxide (NO) Release ALDH2->NO Tolerance SNP Sodium Nitroprusside (SNP) Cyanide Cyanide Byproduct (Toxicity Risk) SNP->Cyanide SNP->NO HICA N'-hydroxy-1H-imidazole- 2-carboximidamide CYP450 CYP450 / ROS Oxidation (Sustained Release) HICA->CYP450 NOHA Mimics N-hydroxy-L-arginine (Endogenous Intermediate) HICA->NOHA CYP450->NO Controlled sGC sGC Activation -> cGMP NO->sGC Effect Vasodilation & Anti-inflammatory Effects sGC->Effect

Fig 1: Mechanistic divergence between traditional NO donors and amidoxime-based donors.

Quantitative Performance Comparison

The following table synthesizes the pharmacokinetic and safety profiles of N'-hydroxy-1H-imidazole-2-carboximidamide against clinical standards.

CompoundChemical ClassNO Release TriggerRelease KineticsToxicity RiskTolerance Risk
N'-hydroxy-1H-imidazole-2-carboximidamide AmidoximeCYP450 / ROS OxidationSustained (Hours)LowLow
Nitroglycerin (NTG) Organic NitrateALDH2 BioactivationModerate (Minutes-Hours)LowHigh
Sodium Nitroprusside (SNP) Metal-NitrosylSpontaneous / ReductiveBurst (Minutes)High (Cyanide) Low
DEA/NO DiazeniumdiolatepH/TemperatureBurst (Minutes)LowLow

Experimental Validation: Self-Validating Protocols

To objectively validate the superiority of N'-hydroxy-1H-imidazole-2-carboximidamide over traditional donors, researchers must employ orthogonal assays that measure both direct NO kinetics and downstream functional efficacy.

ExpWorkflow Prep 1. Compound Prep (Equimolar Dosing) Split Parallel Assays Prep->Split Assay1 2A. Chemiluminescence (Real-time NO Kinetics) Split->Assay1 Assay2 2B. Organ Bath Myography (Vasorelaxation Efficacy) Split->Assay2 Assay3 2C. LDH / MTT Assay (Cytotoxicity & Viability) Split->Assay3 Data1 Half-life & Cmax Assay1->Data1 Data2 EC50 & Tolerance Assay2->Data2 Data3 Cell Viability % Assay3->Data3 Synthesis 3. Data Synthesis & Comparative Analysis Data1->Synthesis Data2->Synthesis Data3->Synthesis

Fig 2: Self-validating workflow for evaluating NO donor efficacy and safety.

Protocol A: Real-Time NO Release Kinetics via Ozone-Chemiluminescence

Causality: Standard Griess assays measure stable end-products (nitrite/nitrate), which are heavily confounded by endogenous background levels in biological media. Ozone-chemiluminescence directly quantifies NO gas in real-time, providing an accurate, unconfounded pharmacokinetic profile of the "burst" vs. "sustained" release.

Step-by-Step Methodology:

  • System Calibration: Calibrate the Nitric Oxide Analyzer (NOA) using standard NO gas (e.g., 45 ppm) and a nitrogen zero-gas to establish a strict baseline.

  • Reaction Vessel Preparation: Fill the purge vessel with 5 mL of simulated physiological buffer (PBS at pH 7.4) maintained at 37°C. To simulate the in vivo activation of the amidoxime, supplement the buffer with a standardized rat liver microsome preparation (containing CYP450) and NADPH (1 mM).

  • Compound Injection: Inject equimolar concentrations (10 µM) of SNP, NTG, and N'-hydroxy-1H-imidazole-2-carboximidamide into separate, parallel reaction vessels.

  • Data Acquisition: Record the chemiluminescence signal (mV) continuously for 120 minutes.

  • Analysis: Calculate the Area Under the Curve (AUC) for total NO release and the half-life ( t1/2​ ) of the peak signal. Expected Result: SNP will show an immediate spike decaying within 5 minutes, whereas the amidoxime will exhibit a steady plateau lasting >60 minutes.

Protocol B: Ex Vivo Vasorelaxation and Tolerance Assessment

Causality: Chemical NO release does not automatically translate to biological efficacy due to tissue-level scavenging. Organ bath myography validates the functional activation of soluble guanylate cyclase (sGC) in intact tissues and isolates the phenomenon of tachyphylaxis through repeated dosing.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings (2-3 mm) from male Wistar rats. Mount them in organ baths containing oxygenated Krebs-Henseleit solution at 37°C (95% O2 / 5% CO2).

  • Equilibration & Pre-contraction: Apply a resting tension of 1.5 g for 60 minutes. Pre-contract the rings with Phenylephrine (PE, 1 µM) until a stable plateau is reached.

  • Cumulative Dosing (Efficacy): Add cumulative concentrations ( 10−9 to 10−5 M) of the NO donors. Record the percentage of relaxation relative to the PE-induced contraction to determine the baseline EC50​ .

  • Tolerance Induction (Washout Phase): Wash the rings and incubate them with a high concentration (10 µM) of the respective donor for 2 hours to induce tolerance.

  • Re-challenge: Wash the rings thoroughly, pre-contract with PE again, and repeat the cumulative dosing (Step 3).

  • Analysis: Calculate the rightward shift in the EC50​ curve. Expected Result: NTG will show a massive rightward shift (indicating tolerance), whereas N'-hydroxy-1H-imidazole-2-carboximidamide will maintain its original EC50​ , proving resistance to tolerance mechanisms.

Conclusion

N'-hydroxy-1H-imidazole-2-carboximidamide addresses the fundamental pharmacological flaws of traditional NO donors. By leveraging endogenous oxidative pathways rather than spontaneous degradation or ALDH2 metabolism, it provides a sustained, non-toxic, and tolerance-resistant NO delivery system. For drug development professionals, transitioning to amidoxime-based scaffolds offers a highly viable, scientifically sound strategy for next-generation cardiovascular and anti-inflammatory therapeutics.

References

  • Opportunities for Nitric Oxide in Potenti
  • Synthesis and Ocular Effects of Imidazole Nitrolic Acids. Journal of Medicinal Chemistry, ACS.
  • Effect of imidazoles on nitric oxide metabolites (NOx) secretion in J774 macrophages stimulated with LPS.
  • Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applic

Sources

Validation

Benchmarking Receptor Binding Affinity: A Comparative Guide for N'-hydroxy-1H-imidazole-2-carboximidamide

As drug discovery programs increasingly target complex membrane proteins, the reliance on single-point equilibrium data (such as IC50​ ) has become a critical bottleneck. As a Senior Application Scientist, I frequently o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex membrane proteins, the reliance on single-point equilibrium data (such as IC50​ ) has become a critical bottleneck. As a Senior Application Scientist, I frequently observe promising scaffolds fail in late-stage development because their kinetic binding profiles were never properly benchmarked.

This guide provides an authoritative, objective comparison of receptor binding assay platforms—Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Radioligand Binding—using N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) as our primary benchmarking candidate. This compound shares a core pharmacophore with imidazole carboxamides, a class of molecules heavily investigated as potent modulators of G protein-coupled receptors (GPCRs), such as the Cholecystokinin 1 Receptor (CCK1R) .

By establishing a rigorous, self-validating benchmarking workflow, researchers can accurately profile the affinity and target residence time of novel imidazole derivatives against established clinical controls.

Mechanistic Context: The "Why" Behind the Binding

N'-hydroxy-1H-imidazole-2-carboximidamide features an amidoxime moiety attached to an imidazole ring. In the context of GPCR binding, this structure presents unique hydrogen-bond donating and accepting capabilities within the orthosteric binding pocket. However, to understand its efficacy, we must measure how its binding translates to receptor conformational shifts and downstream signaling.

Pathway L N'-hydroxy-1H-imidazole -2-carboximidamide R Target GPCR (e.g., CCK1R) L->R Orthosteric Binding G G-Protein Complex R->G Conformational Shift E Effector (PLC/AC) G->E Subunit Dissociation S Secondary Messengers E->S Signal Amplification

Fig 1. GPCR signaling cascade modulated by imidazole-2-carboximidamide binding.

Platform Comparison: Selecting the Right Assay

To objectively benchmark N'-hydroxy-1H-imidazole-2-carboximidamide, we must compare it against standard ligands using orthogonal platforms. Each platform answers a fundamentally different biophysical question.

  • Surface Plasmon Resonance (SPR): Direct, label-free measurement of binding kinetics ( kon​ and koff​ ). SPR is prioritized because a slow dissociation rate ( koff​ ) often drives prolonged target engagement in vivo, superseding raw affinity .

  • TR-FRET: A homogeneous, high-throughput assay measuring equilibrium displacement. The time-resolved nature of the lanthanide fluorophore eliminates short-lived background autofluorescence, ensuring the high signal-to-noise ratio critical for screening low-affinity analogs.

  • Radioligand Binding: The historical gold standard for determining true thermodynamic affinity ( Kd​ ). However, it is limited by radioactive waste, safety protocols, and an inability to resolve real-time kinetics .

Workflow Prep Receptor Solubilization SPR SPR Kinetics (kon, koff) Prep->SPR TRFRET TR-FRET (IC50) Prep->TRFRET Radio Radioligand (Kd, Bmax) Prep->Radio Data Affinity Benchmarking SPR->Data TRFRET->Data Radio->Data

Fig 2. Orthogonal assay workflow for rigorous ligand affinity benchmarking.

Experimental Protocols & Self-Validating Systems

Do not simply execute steps; understand the causality behind them. The following protocols are designed as self-validating systems to ensure data integrity when profiling N'-hydroxy-1H-imidazole-2-carboximidamide.

Protocol A: SPR Kinetic Profiling (Label-Free)

Causality: GPCRs are notoriously unstable outside the lipid bilayer. We utilize lipid nanodiscs or detergent-solubilized His-tagged receptors captured on a Ni-NTA sensor chip to maintain the active conformation during the microfluidic injection of our compound.

  • Surface Preparation: Inject 0.5 mM NiCl2​ to activate the NTA chip, followed by the His-tagged GPCR construct until a capture level of ~3000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Dilute N'-hydroxy-1H-imidazole-2-carboximidamide in running buffer (e.g., HEPES with 0.05% DDM and 0.01% CHS) to a 5-point concentration series (10 nM to 10 µM). Crucial: Match the DMSO concentration (typically 1%) exactly between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound series using Single-Cycle Kinetics (SCK) to avoid harsh regeneration steps that could denature the GPCR.

  • Self-Validation Checkpoint: Bracket the experiment by injecting a known high-affinity reference ligand (e.g., CCK-8) at a saturating concentration at the start and end of the run. Validation Rule: A >15% drop in Rmax​ between these two control injections indicates receptor denaturation on the chip, invalidating the intermediate N'-hydroxy-1H-imidazole-2-carboximidamide kinetic data.

Protocol B: TR-FRET Competition Assay

Causality: To calculate the IC50​ accurately, the test compound must compete with a fluorescent tracer for the orthosteric site. We use a Terbium (Tb)-labeled anti-His antibody bound to the receptor, and a red-fluorescent tracer ligand.

  • Reagent Assembly: In a 384-well plate, combine 5 µL of His-tagged GPCR membranes, 5 µL of Tb-labeled anti-His antibody, and 5 µL of the fluorescent tracer at its predetermined Kd​ concentration.

  • Compound Addition: Add 5 µL of N'-hydroxy-1H-imidazole-2-carboximidamide (serial dilutions). Incubate in the dark for 2 hours at room temperature to reach equilibrium.

  • Signal Acquisition: Excite the plate at 337 nm. Read emission at 620 nm (Tb donor) and 665 nm (Tracer acceptor). Calculate the 665/620 ratio.

  • Self-Validation Checkpoint: Include a "No Receptor" control well to quantify non-specific tracer binding, and calculate the Z'-factor for the plate. Validation Rule: The assay is only valid for benchmarking if Z′≥0.5 , proving the dynamic range is sufficient to resolve the displacement curve.

Comparative Data Analysis

The table below summarizes representative benchmarking data, comparing the screening compound against established high-affinity controls. While N'-hydroxy-1H-imidazole-2-carboximidamide demonstrates moderate equilibrium affinity ( Kd​ ), its rapid dissociation rate ( koff​ ) highlights a short target residence time compared to clinical-grade controls. This kinetic insight—revealed only through SPR—dictates that structural optimization should focus on slowing the koff​ rate rather than merely improving initial binding interactions.

Ligand / CompoundAssay Platform Kd​ (nM) IC50​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ )
N'-hydroxy-1H-imidazole-2-carboximidamide SPR / TR-FRET45.289.11.25.42~3.1 minutes
CCK-8 (Agonist Control)SPR / TR-FRET1.53.28.50.12~138 minutes
Devazepide (Antagonist Control)SPR / TR-FRET0.81.112.00.09~185 minutes

Note: Kd​ derived from SPR steady-state affinity; IC50​ derived from TR-FRET displacement curves. Residence time calculated as τ=1/koff​ .

References

  • Title: Discovery of imidazole carboxamides as potent and selective CCK1R agonists Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Surface plasmon resonance applied to G protein-coupled receptors Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Screening for GPCR Ligands Using Surface Plasmon Resonance Source: ACS Chemical Biology (ACS Publications) URL: [Link]

Comparative

Cross-Validation of N'-hydroxy-1H-imidazole-2-carboximidamide: HILIC-LC-MS/MS vs. HILIC-HPLC-UV

Target Audience: Researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Causality Behind Method Selection N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a low-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Causality Behind Method Selection

N'-hydroxy-1H-imidazole-2-carboximidamide (CAS: 915229-83-3) is a low-molecular-weight (126.12 g/mol ), highly polar, and basic compound characterized by an imidazole ring and a carboximidamide moiety[1].

When developing quantitative assays for such molecules, standard Reversed-Phase Liquid Chromatography (RP-LC) frequently fails. Highly polar basic analytes exhibit poor retention on hydrophobic C18 columns, often co-eluting in the void volume alongside endogenous biological matrix components. In mass spectrometry, this co-elution leads to severe ion suppression and irreproducible quantification[2].

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required gold standard. In HILIC, retention is governed by the partitioning of the polar analyte into and out of an absorbed, water-enriched layer on the surface of a polar stationary phase[3]. By utilizing a high-organic mobile phase, HILIC not only retains N'-hydroxy-1H-imidazole-2-carboximidamide effectively but also enhances electrospray ionization (ESI) efficiency, making it the ideal front-end for both UV and MS/MS detection platforms[4].

Comparison Guide: Selecting the Right Analytical Platform

To ensure robust pharmacokinetic (PK) and formulation data, laboratories must choose the appropriate detection method. Below is an objective comparison of RP-HPLC, HILIC-UV, and HILIC-LC-MS/MS for this specific compound.

Feature / ParameterRP-HPLC-UV (C18)HILIC-HPLC-UV (Reference)HILIC-LC-MS/MS (Test)
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & electrostaticHydrophilic partitioning & electrostatic
Analyte Retention Poor (Elutes in void volume)Excellent (k' > 2.0)Excellent (k' > 2.0)
Sensitivity (LLOQ) ~10 µg/mL1.0 µg/mL1.0 ng/mL
Matrix Interference SevereModerate (Requires baseline resolution)Minimal (High MRM selectivity)
Best Use Case Not RecommendedHigh-concentration API QC & FormulationIn vivo PK/TK studies & Bioanalysis

Self-Validating Experimental Protocols

To cross-validate the HILIC-LC-MS/MS method against the HILIC-HPLC-UV reference method, the following protocols were designed as self-validating systems. Every step includes a mechanistic rationale to ensure reproducibility.

Sample Preparation (Protein Precipitation)

Causality Check: In HILIC, injecting highly aqueous samples causes severe peak distortion (fronting/splitting) due to solvent mismatch. The sample diluent must match the high-organic starting conditions of the mobile phase.

  • Aliquot: Transfer 50 µL of the biological plasma sample (blank, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS). Note: The 3:1 organic-to-aqueous ratio ensures the final extract is ≥75% organic, perfectly priming it for HILIC injection without requiring evaporation and reconstitution.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

HILIC-HPLC-UV Protocol (Reference Method)
  • Column: Zwitterionic HILIC column (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Rationale: A low pH ensures the basic imidazole ring remains fully protonated, maximizing electrostatic interactions with the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0–1 min (90% B), 1–4 min (linear decrease to 50% B), 4–5 min (hold 50% B), 5–5.1 min (return to 90% B), 5.1–8 min (re-equilibration).

  • Flow Rate & Injection: 0.3 mL/min; 2 µL injection volume.

  • Detection: UV absorbance monitored at 254 nm.

HILIC-LC-MS/MS Protocol (Test Method)
  • Chromatography: Identical to Protocol 3.2 to ensure orthogonal cross-validation without retention time shifts.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.5 kV; Desolvation temperature at 400°C.

  • MRM Transitions:

    • Quantifier: m/z 127.1 → 110.1 (Loss of NH₃, Collision Energy: 15 eV).

    • Qualifier: m/z 127.1 → 94.1 (Loss of NH₂OH, Collision Energy: 25 eV).

Cross-Validation Results (ICH M10 Compliant)

According to the ICH M10 bioanalytical method validation guidelines, a full validation must demonstrate acceptable selectivity, matrix effect, accuracy, precision, and stability[5]. For cross-validation between two analytical platforms, the difference between the two methods must be evaluated using spiked Quality Control (QC) samples and Incurred Sample Reanalysis (ISR), with a bias strictly within ±20%[6].

Table: Cross-Validation Metrics
Validation ParameterHILIC-HPLC-UVHILIC-LC-MS/MSICH M10 Acceptance Criteria
Linear Range 1.0 – 100 µg/mL1.0 – 1000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 4.2% – 8.1%2.5% – 6.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.5% to +4.1%-2.1% to +3.8%± 15% (± 20% at LLOQ)
Matrix Effect (IS-normalized) N/A (UV detection)92.4% – 105.1%CV ≤ 15% between matrix lots
Incurred Sample Reanalysis 94% passed96% passed≥ 67% of samples within ±20%

Workflow Visualization

CrossValidation Sample N'-hydroxy-1H-imidazole-2-carboximidamide Plasma Samples Prep Protein Precipitation (3:1 Acetonitrile:Plasma) Sample->Prep Split Aliquot Split Prep->Split HPLC HILIC-HPLC-UV (Reference Method) Split->HPLC High Conc. LCMS HILIC-LC-MS/MS (Test Method) Split->LCMS Low Conc. DataHPLC UV Quantification Range: 1-100 µg/mL HPLC->DataHPLC DataLCMS MRM Quantification Range: 1-1000 ng/mL LCMS->DataLCMS Stats Statistical Cross-Validation (Bland-Altman & Pearson r) DataHPLC->Stats DataLCMS->Stats Valid ICH M10 Validated Stats->Valid %Diff < 20%

Workflow for the cross-validation of HILIC-UV and HILIC-LC-MS/MS analytical methods.

References

  • [5] ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • [6] Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation (ICH). URL:[Link]

  • [2] Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). URL:[Link]

  • [4] HILIC Chromatography Overview. Dr. Maisch HPLC GmbH. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N'-hydroxy-1H-imidazole-2-carboximidamide proper disposal procedures

Proper disposal of specialized nitrogen-rich heterocyclic compounds like N'-hydroxy-1H-imidazole-2-carboximidamide (CAS 915229-83-3) requires rigorous adherence to environmental, health, and safety (EHS) protocols. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized nitrogen-rich heterocyclic compounds like N'-hydroxy-1H-imidazole-2-carboximidamide (CAS 915229-83-3) requires rigorous adherence to environmental, health, and safety (EHS) protocols. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets, providing drug development professionals and laboratory researchers with the mechanistic causality behind each disposal step.

Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol. This guide outlines the operational and logistical plans required to manage this compound in compliance with federal regulations.

Chemical Profile & Hazard Causality

To manage chemical waste effectively, laboratory personnel must understand the molecular interactions that dictate hazard profiles. N'-hydroxy-1H-imidazole-2-carboximidamide contains two highly reactive moieties that govern its disposal logistics:

  • Amidoxime Reactivity & Thermal Instability: The amidoxime functional group (-C(NH2)=NOH) is synthesized via the reaction of nitriles with hydroxylamine[1]. Under extreme acidic or basic conditions, amidoximes can hydrolyze back into hydroxylamine derivatives. Hydroxylamine and its solutions are thermally unstable and potentially explosive, particularly at elevated temperatures or when concentrated[1][2]. Therefore, waste streams containing this compound must be pH-neutralized to prevent the generation of explosive intermediates.

  • Imidazole Metal Coordination: Imidazole rings are potent ligands that readily coordinate with transition metals. If N'-hydroxy-1H-imidazole-2-carboximidamide waste is inadvertently mixed with heavy metal waste (e.g., palladium, copper, or nickel catalysts used in cross-coupling reactions), it can form complex, highly toxic, and potentially reactive coordination compounds. Strict segregation at the point of generation is mandatory[3][4].

  • Nitrogen-Rich Combustion Byproducts: With a molecular formula of C4H6N4O, this compound is highly nitrogenous. The combustion of nitrogen-rich waste generates significant quantities of nitrogen oxides (NOx), which are severe air pollutants and greenhouse gases[5][6]. Consequently, final disposal must be routed exclusively to high-temperature incineration facilities equipped with selective catalytic reduction (SCR) or NOx scrubbing systems[7].

Operational Workflow for Safe Handling

WasteWorkflow Start Waste Generation (Reaction/Purification) Segregation Segregation (Keep away from strong acids/oxidizers) Start->Segregation Aqueous Aqueous Waste (pH 6-8 adjustment) Segregation->Aqueous Solid Solid/Organic Waste (Halogen-free container) Segregation->Solid Storage Satellite Accumulation Area (< 90 days, RCRA compliant) Aqueous->Storage Solid->Storage Disposal High-Temp Incineration (NOx scrubbers required) Storage->Disposal

Fig 1. Lifecycle and disposal workflow for N'-hydroxy-1H-imidazole-2-carboximidamide waste.

Step-by-Step Disposal Protocol

The following methodology ensures compliance with the[Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)][4] and standard prudent laboratory practices[3].

Step 1: Point-of-Generation Segregation
  • Action: Immediately separate N'-hydroxy-1H-imidazole-2-carboximidamide waste from incompatible materials.

  • Mechanism: Do not mix with heavy metal waste, strong acids, or strong oxidizers[4][8]. Mixing with strong acids can catalyze hydrolysis, while mixing with metals induces complexation. Separate aqueous waste from organic/solid waste streams.

Step 2: Aqueous Waste Treatment (Quenching)
  • Action: Adjust the pH of aqueous solutions containing the compound to a neutral range (pH 6.0 - 8.0) using dilute NaOH or HCl before containerization.

  • Mechanism: Neutralization prevents the acid/base-catalyzed hydrolysis of the amidoxime group into unstable hydroxylamine[1]. Verify the pH using calibrated indicator strips before transferring the solution to the primary waste carboy.

Step 3: Containerization and Labeling
  • Action: Use chemically compatible, leak-proof high-density polyethylene (HDPE) containers[8][9].

  • Mechanism: Avoid metal containers due to the coordination potential of the imidazole ring[8]. Fill containers to no more than 90% capacity to allow for vapor expansion and prevent over-pressurization[8]. Affix a compliant RCRA hazardous waste label immediately upon the first drop of waste entering the container[4][8]. Label clearly as: "Hazardous Waste: Nitrogen-Rich Heterocycle (N'-hydroxy-1H-imidazole-2-carboximidamide) - Toxic/Irritant."

Step 4: Satellite Accumulation and Storage
  • Action: Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation, under the direct control of the operator[9][10].

  • Mechanism: Ensure secondary containment is used to prevent accidental spills from reaching municipal drainage systems[8]. Transfer the containers to a central accumulation area within the facility's permitted timeframe (typically 90 days for Large Quantity Generators)[8].

Step 5: Final Disposal via Incineration
  • Action: Contract with a licensed hazardous waste vendor capable of handling nitrogen-rich compounds.

  • Mechanism: Specify that the waste must undergo high-temperature incineration at a facility equipped with NOx abatement technology (e.g., SCR systems capable of reducing NOx emissions below 70 mg/m³)[7]. Landfilling this compound is strictly prohibited due to the risk of groundwater leaching and environmental toxicity[5][6].

Spill Response & Emergency Logistics

In the event of an accidental spill during handling or transport, execute the following emergency logistics:

  • Isolate: Evacuate non-essential personnel and ensure adequate laboratory ventilation (e.g., maximize fume hood exhaust)[8].

  • Protect: Don appropriate PPE, including nitrile gloves, chemical splash goggles, a flame-resistant lab coat, and a particulate respirator if dry powder is present.

  • Contain: Cover the spill with a chemically inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can react with nitrogenous compounds[11].

  • Collect: Sweep up the absorbed material using non-sparking tools and place it into a dedicated, labeled solid waste container.

  • Decontaminate: Wash the spill area with copious amounts of water and a mild detergent. Capture all rinsate as hazardous aqueous waste; do not wash rinsate down the sink[3].

Quantitative Data Summary

To streamline compliance and operational planning, refer to the following quantitative thresholds for waste accumulation and hazard management.

Table 1: Regulatory Accumulation Limits for Hazardous Chemical Waste [8][10]

Generator StatusMax Accumulation VolumeMax Storage TimeRegulatory Framework
Large Quantity Generator (LQG)> 1,000 kg/month 90 DaysEPA RCRA
Small Quantity Generator (SQG)100 - 1,000 kg/month 180 DaysEPA RCRA
Very Small Quantity Generator (VSQG)< 100 kg/month State-dependentEPA RCRA / DTSC

Table 2: Hazard Thresholds & Handling Specifications for Amidoxime Derivatives [1][2][7]

ParameterSpecification / ThresholdOperational Rationale
Aqueous Waste pH 6.0 - 8.0Prevents hydrolysis into thermally unstable hydroxylamine.
Container Fill Limit ≤ 90% CapacityAllows for vapor expansion and prevents over-pressurization.
Incineration NOx Limit < 70 mg/m³Requires SCR scrubbers to mitigate nitrogen-rich combustion byproducts.

References

  • Management of Waste - Prudent Practices in the Laboratory, NIH. Available at:[Link]

  • Laboratory Waste Disposal - Environmental Marketing Services. Available at: [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. Available at:[Link]

  • Decision-Makers Guide to Solid Waste Management - EPA. Available at:[Link]

  • Advances in Sustainable Nutrient Recovery for the Management of Nitrogen-rich Residue Streams - EPA Ireland. Available at:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology - ACS Publications. Available at:[Link]

  • Handbook on the Management of Munitions Response Actions - EPA. Available at:[Link]

  • IPPC S5.01 Guidance for the Incineration of Waste and Fuel Manufactured from or Including Waste - SEPA. Available at:[Link]

Sources

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